C12H18N2OS3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2OS3 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C12H18N2OS3/c1-9-8-13-12(17-9)14-11(15)5-3-2-4-10-6-7-16-18-10/h8,10H,2-7H2,1H3,(H,13,14,15) |
InChI Key |
AAAQYCLBMKRMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCCCC2CCSS2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel sulfonamide derivative, 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. While the initially requested compound with the molecular formula C12H18N2OS3 could not be identified in existing literature, this guide focuses on a closely related and well-documented analogue. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data, including spectroscopic and physical properties. All quantitative data are summarized in structured tables for clarity and comparative analysis. Additionally, a visual representation of the synthetic workflow is provided using the DOT language for Graphviz.
Introduction
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known to be a structural component in a variety of biologically active compounds.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2] Sulfonamides are another critical class of pharmacophores, famously known for their antibacterial activity.[3] The combination of these two moieties into a single molecular entity presents a promising strategy for the development of new therapeutic agents with potentially enhanced or novel biological activities.
This guide focuses on the synthesis and characterization of 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a representative compound of this class.
Synthesis
The synthesis of 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-propyl-1,3,4-thiadiazole. The second step is the sulfonylation of this intermediate with 4-chlorobenzenesulfonyl chloride.
Synthetic Workflow
The overall synthetic pathway is illustrated in the diagram below.
Caption: Synthetic workflow for the target compound.
Experimental Protocols
Synthesis of 2-amino-5-propyl-1,3,4-thiadiazole
A common method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent like polyphosphoric acid.[4]
Procedure:
-
To a reaction vessel, add thiosemicarbazide and butyric acid in equimolar amounts.
-
Add polyphosphoric acid (approximately 2 parts by weight relative to thiosemicarbazide) to the mixture.
-
Heat the reaction mixture with stirring to a temperature between 100°C and 120°C for 1 to 2 hours.[4]
-
After the reaction is complete, cool the mixture and pour it into water.
-
Neutralize the aqueous mixture with a suitable base, such as ammonium hydroxide, to precipitate the product.[4]
-
Filter the precipitate, wash with water, and dry to obtain 2-amino-5-propyl-1,3,4-thiadiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.
Synthesis of 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
The final compound is synthesized by the reaction of the amino-thiadiazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine.
Procedure:
-
Dissolve 2-amino-5-propyl-1,3,4-thiadiazole in anhydrous pyridine.
-
To this solution, add 4-chlorobenzenesulfonyl chloride portion-wise with stirring.
-
Heat the reaction mixture to facilitate the reaction.
-
After the reaction is complete, as monitored by thin-layer chromatography, pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove pyridine, and then dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide.
Characterization Data
The structural confirmation and purity of the synthesized compounds are established using various analytical techniques.
Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 2-amino-5-propyl-1,3,4-thiadiazole | C5H9N3S | 143.21 | Solid | Not specified |
| 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | C12H13ClN4O2S2 | 348.84 | Solid | Not specified |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the intermediate and final products based on related structures found in the literature.
Table 2: ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | CH2 (propyl) | CH2 (propyl) | CH3 (propyl) | NH (sulfonamide) | NH2 (amino) |
| 2-amino-5-propyl-1,3,4-thiadiazole | - | ~2.7 (t) | ~1.7 (m) | ~0.9 (t) | - | ~7.0 (s) |
| 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | ~7.5-8.0 (m) | ~2.8 (t) | ~1.8 (m) | ~1.0 (t) | ~11.0 (s) | - |
Table 3: ¹³C NMR Data (δ, ppm)
| Compound | Aromatic C | C=N (thiadiazole) | C-S (thiadiazole) | CH2 (propyl) | CH2 (propyl) | CH3 (propyl) |
| 2-amino-5-propyl-1,3,4-thiadiazole | - | ~168 | ~150 | ~30 | ~22 | ~13 |
| 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | ~128-140 | ~170 | ~155 | ~31 | ~21 | ~13 |
Table 4: Infrared (IR) Spectroscopy Data (ν, cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=N Stretch | S=O Stretch (asymmetric) | S=O Stretch (symmetric) |
| 2-amino-5-propyl-1,3,4-thiadiazole | ~3300-3100 | ~2960-2850 | ~1620 | - | - |
| 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | ~3250 | ~2960-2850 | ~1610 | ~1350 | ~1160 |
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis of 4-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a compound of interest in medicinal chemistry. The detailed experimental protocols and comprehensive characterization data provide a solid foundation for researchers and scientists working on the development of novel sulfonamide and 1,3,4-thiadiazole-based therapeutic agents. The provided workflow diagram offers a clear visual summary of the synthetic process. Further studies are warranted to explore the biological activities and potential signaling pathway interactions of this and related compounds.
References
- 1. dovepress.com [dovepress.com]
- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
In-depth Technical Guide: Physicochemical and Biological Profile of Sulfanilamide, a Representative Sulfonamide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: An initial search for the chemical formula C12H18N2OS3 did not yield a known compound with sufficient data for a comprehensive technical analysis. Therefore, this guide focuses on a well-characterized and structurally relevant class of compounds, the sulfonamides, as represented by the parent compound, sulfanilamide (C6H8N2O2S). This document provides a detailed overview of its properties and biological functions, serving as a foundational reference for research in this chemical space.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfanilamide moiety. They were the first class of drugs to be used systemically for the prevention and cure of bacterial infections in humans. Although their use has been somewhat superseded by antibiotics, they remain important for the treatment of specific conditions and as research tools. This guide provides a detailed examination of the physical, chemical, and biological properties of sulfanilamide, a foundational molecule in this class.
Physicochemical Properties
The physicochemical properties of sulfanilamide are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. A summary of these properties is presented below.
| Property | Value |
| Molecular Formula | C6H8N2O2S |
| Molecular Weight | 172.21 g/mol |
| Melting Point | 164.5-166.5 °C |
| Boiling Point | Decomposes |
| Solubility in Water | 7.5 g/L at 25 °C |
| pKa | 10.4 (amino group) |
| LogP | -0.62 |
| Appearance | White to yellowish-white crystalline powder |
Chemical Properties and Reactivity
Sulfanilamide is a relatively stable compound under normal conditions. The presence of the aromatic amine and the sulfonamide group dictates its chemical reactivity. The amino group can be acylated, alkylated, and diazotized, while the sulfonamide nitrogen can be deprotonated under basic conditions.
Biological Activity and Mechanism of Action
Sulfanilamide and its derivatives are bacteriostatic agents. Their mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to folic acid, which is required for the synthesis of nucleic acids and some amino acids.
Signaling Pathway
The inhibition of the folic acid synthesis pathway by sulfanilamide is a critical mechanism in its antibacterial action. A simplified representation of this pathway is provided below.
Caption: Inhibition of bacterial folic acid synthesis by sulfanilamide.
Experimental Protocols
Synthesis of Sulfanilamide
A common laboratory synthesis of sulfanilamide involves a multi-step process starting from aniline. The following is a generalized protocol.
Caption: General workflow for the synthesis of sulfanilamide.
Methodology:
-
Acetylation of Aniline: Aniline is reacted with acetic anhydride to protect the amino group, forming acetanilide.
-
Chlorosulfonation: Acetanilide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position.
-
Amination: The resulting p-acetamidobenzenesulfonyl chloride is reacted with ammonia to form p-acetamidobenzenesulfonamide.
-
Hydrolysis: The acetyl protecting group is removed by acid hydrolysis to yield sulfanilamide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of sulfanilamide against a bacterial strain can be determined using the broth microdilution method.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared.
-
Serial Dilutions: A series of twofold dilutions of sulfanilamide are prepared in a multi-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of sulfanilamide that completely inhibits visible bacterial growth.
Conclusion
Sulfanilamide, as a representative of the sulfonamide class, possesses a well-defined set of physicochemical and biological properties that have made it a cornerstone of antimicrobial therapy and research. Its mechanism of action, involving the targeted inhibition of a key bacterial metabolic pathway, continues to be a paradigm for the development of new antimicrobial agents. The experimental protocols outlined provide a basis for the synthesis and evaluation of this and related compounds. This guide serves as a foundational resource for professionals engaged in drug discovery and development, offering a comprehensive overview of a historically and scientifically significant molecule.
The Multifaceted Biological Activities of Sulfur-Containing Compounds: A Technical Guide for Researchers
An in-depth exploration of the therapeutic potential of sulfur-containing compounds, detailing their anticancer, antimicrobial, and antioxidant properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key compounds, their mechanisms of action, and detailed experimental protocols for their evaluation.
Sulfur, an essential element for life, is a key constituent of numerous biologically active molecules. Organosulfur compounds, naturally found in plants of the Allium (e.g., garlic, onion) and Brassica (e.g., broccoli, cabbage) genera, have garnered significant scientific interest for their diverse pharmacological effects. These compounds and their synthetic derivatives are being extensively investigated for their potential in the prevention and treatment of a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide delves into the core biological activities of prominent sulfur-containing compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug discovery.
Anticancer Activity of Sulforaphane
Sulforaphane, an isothiocyanate derived from the hydrolysis of glucoraphanin found in cruciferous vegetables, is one of the most extensively studied chemopreventive agents. Its anticancer effects are attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in carcinogenesis.
Quantitative Anticancer Activity of Sulforaphane
The efficacy of sulforaphane against various cancer cell lines is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth. The IC50 values for sulforaphane vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 7.5 - 27.9 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 48 | 19.35 - 115.7 |
| SUM149 | Breast Cancer (Inflammatory) | 72 | 7.5 |
| SUM159 | Breast Cancer (Metaplastic) | 72 | 7.8 |
| H460 | Non-Small Cell Lung Cancer | Not Specified | 12 |
| H1299 | Non-Small Cell Lung Cancer | Not Specified | 8 |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 10 |
Table 1: In Vitro Anticancer Activity of Sulforaphane (IC50 values)
Experimental Protocol: Extraction and Purification of Sulforaphane from Broccoli
This protocol outlines a common method for the extraction and purification of sulforaphane from broccoli for research purposes.
Materials:
-
Fresh broccoli
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Acetonitrile
-
Solid Phase Extraction (SPE) silica cartridge
-
Ethyl acetate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Pulverize fresh broccoli.
-
Extraction:
-
Weigh 5 g of the pulverized broccoli and extract with 20 mL of dichloromethane for 2 hours.
-
Repeat the extraction three times with 20 mL of dichloromethane each time.
-
Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.
-
-
Concentration: Evaporate the dichloromethane fraction to dryness at 30°C under vacuum using a rotary evaporator.
-
Solubilization: Dissolve the residue in acetonitrile.
-
Purification by SPE:
-
Condition a silica SPE cartridge.
-
Load the acetonitrile solution onto the cartridge.
-
Wash the cartridge with 4.0 mL of ethyl acetate (discard the eluate).
-
Elute the sulforaphane with 4 mL of dichloromethane.
-
-
Analysis: Analyze the purified sulforaphane fraction using an HPLC system.[1]
Antimicrobial Activity of Garlic-Derived Organosulfur Compounds
Organosulfur compounds from garlic, such as allicin, ajoene, and diallyl sulfides, are known for their broad-spectrum antimicrobial properties. These compounds can inhibit the growth of a wide range of pathogenic bacteria.
Quantitative Antimicrobial Activity of Garlic-Derived Organosulfur Compounds
The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) |
| Allicin | Escherichia coli | 0.125 - 20 |
| Klebsiella pneumoniae | 0.125 - 20 | |
| Pseudomonas aeruginosa | 20 - 80 | |
| Staphylococcus aureus | 5 - 10 | |
| Ajoene (Z-form) | Gram-positive bacteria | 5 - 20 |
| Gram-negative bacteria | 100 - 160 | |
| Helicobacter pylori | 15 - 20 | |
| Diallyl Disulfide (DADS) | Escherichia coli | 40 - 80 |
| Klebsiella pneumoniae | 40 - 80 | |
| Pseudomonas aeruginosa | 40 - 160 | |
| Staphylococcus aureus | 40 - 80 |
Table 2: Minimum Inhibitory Concentration (MIC) of Garlic-Derived Organosulfur Compounds. [1][2][3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Test compound (e.g., allicin)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plate
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (typically 5 x 10^5 CFU/mL).
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Observation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a microplate reader.
Antioxidant Activity of Sulfur-Containing Compounds
Many sulfur-containing compounds exhibit potent antioxidant activity by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. This activity is crucial in combating oxidative stress, which is implicated in numerous chronic diseases.
Quantitative Antioxidant Activity of Sulfur-Containing Compounds
The antioxidant capacity of these compounds can be assessed using various in vitro assays, with the results often expressed as IC50 values, representing the concentration required to scavenge 50% of the free radicals.
| Compound | Assay | IC50 |
| Glutathione | DPPH | ~10 µg/mL |
| N-Acetylcysteine | DPPH | >100 µg/mL |
| Alliin | DPPH | Not readily available |
| Sulforaphane | ABTS | ~4.5 µg/mL |
| Trolox (Standard) | ABTS | ~2.34 µg/mL |
| Ascorbic Acid (Standard) | DPPH | ~4.97 µg/mL |
Table 3: In Vitro Antioxidant Activity of Sulfur-Containing Compounds (IC50 values). [4]
Experimental Protocols for Antioxidant Activity Assays
3.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound in a suitable solvent.
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with different concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
A control containing the solvent and DPPH solution is also measured.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[5]
3.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
Procedure:
-
Prepare the ABTS•+ radical solution by mixing ABTS stock solution (e.g., 7 mM) with potassium persulfate solution (e.g., 2.45 mM) and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).
-
Add different concentrations of the test compound to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance.
-
A control containing the buffer and ABTS•+ solution is also measured.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[5]
Signaling Pathways Modulated by Sulfur-Containing Compounds
The biological activities of sulfur-containing compounds are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
Inhibition of NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Many sulfur-containing compounds, such as those from garlic, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by sulfur-containing compounds.
Activation of the Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Sulforaphane is a potent activator of this pathway, leading to the expression of a wide range of cytoprotective genes.
Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by sulforaphane.[6]
Conclusion
Sulfur-containing compounds represent a rich and diverse source of biologically active molecules with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and antioxidant properties, coupled with their ability to modulate key cellular signaling pathways, make them promising candidates for the development of novel drugs and functional foods. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the multifaceted biological activities of these remarkable compounds. Continued research is essential to fully elucidate their mechanisms of action, optimize their therapeutic applications, and translate these findings into clinical practice.
References
- 1. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
In Silico Prediction of Bioactivity for C12H18N2OS3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Bioactivity of a Novel Chemical Entity
The emergence of novel chemical entities, such as the compound with the molecular formula C12H18N2OS3, presents both a challenge and an opportunity in drug discovery. With no existing biological data, in silico prediction methods offer a powerful, cost-effective, and rapid approach to hypothesize its bioactivity, potential molecular targets, and pharmacokinetic properties. This guide provides a comprehensive technical framework for the in silico evaluation of this compound, from initial structural elucidation to the design of experimental validation protocols. By leveraging computational tools, researchers can prioritize resources and guide further experimental investigation.
This document outlines a hypothetical in silico workflow, as this compound is not a well-characterized compound. To illustrate this process, three plausible hypothetical structures, hereafter referred to as This compound-A , This compound-B , and This compound-C , will be used as examples.
Proposed Plausible Structures for this compound
Given the molecular formula, several structural motifs common in bioactive molecules can be proposed. For the purpose of this guide, we will consider three hypothetical structures containing a thiazole or related sulfur-nitrogen heterocycles, which are prevalent in many pharmaceutical agents.
-
This compound-A: A structure featuring a substituted aminothiazole ring linked to a sulfonamide.
-
This compound-B: A molecule containing a thiourea derivative with an aromatic and an aliphatic component.
-
This compound-C: A compound with a dithiocarbamate functional group and a benzothiazole scaffold.
These structures serve as the starting point for our in silico analysis.
The In Silico Bioactivity Prediction Workflow
The prediction of a novel compound's bioactivity follows a structured, multi-step computational workflow. This process is designed to systematically narrow down the potential biological functions and assess the compound's drug-like properties.
Caption: In Silico Bioactivity Prediction Workflow for a Novel Compound.
Calculation of Physicochemical Properties and Molecular Descriptors
The initial step involves the calculation of fundamental physicochemical properties and molecular descriptors for each hypothetical structure.[1][2][3] These descriptors are numerical representations of a molecule's chemical and physical characteristics and are crucial for predicting its behavior in a biological system.[1][2]
Methodology:
-
Structure Input: The 2D structures of this compound-A, this compound-B, and this compound-C are converted into a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System).
-
Descriptor Calculation: Software packages such as RDKit or PaDEL-Descriptor are used to calculate a wide range of descriptors, including:
-
1D Descriptors: Molecular Weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and rotatable bonds.[3]
-
2D Descriptors: Topological Polar Surface Area (TPSA), molecular connectivity indices, and pharmacophore feature counts.
-
3D Descriptors: Molecular shape and volume descriptors.
-
These descriptors are then used to assess the "drug-likeness" of the compounds based on established rules like Lipinski's Rule of Five.[3]
Prediction of Biological Activity and Potential Targets
Identifying the potential molecular targets of a novel compound is a critical step in understanding its mechanism of action.[4] This is achieved through a combination of ligand-based and structure-based approaches.
Methodology:
-
Ligand-Based Target Prediction: This method relies on the principle that structurally similar molecules often have similar biological activities.
-
Similarity Searching: The hypothetical structures are used as queries to search large chemical databases (e.g., ChEMBL, PubChem) for known compounds with high structural similarity. The known targets of these similar compounds are then considered potential targets for this compound.
-
Pharmacophore Modeling: A 3D pharmacophore model is generated based on the key chemical features of the hypothetical structures. This model is then used to screen databases of known active compounds to identify molecules that share the same pharmacophore and, by extension, may share the same biological target.
-
Machine Learning Models: Pre-trained machine learning models that have learned the relationships between chemical structures and biological activities can be used to predict the probability of a compound being active against a panel of targets.[4]
-
-
Structure-Based Target Prediction (Reverse Docking): This approach involves docking the hypothetical structures into the binding sites of a large number of known protein structures.
-
Target Panel Selection: A diverse panel of protein structures representing different target classes (e.g., kinases, GPCRs, proteases) is selected.
-
Molecular Docking: Each hypothetical structure is computationally "docked" into the binding site of each protein in the panel. Docking algorithms predict the binding pose and estimate the binding affinity (docking score).
-
Hit Identification: Proteins for which the compound shows a high predicted binding affinity are identified as potential targets.
-
ADMET Profile Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential for evaluating its potential as a drug candidate.[5][6][7] In silico ADMET prediction can help to identify potential liabilities early in the drug discovery process.[5][6]
Methodology:
A variety of computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are used to predict ADMET properties. Numerous open-access and commercial software tools are available for this purpose.[5][7]
-
Absorption: Prediction of properties like Caco-2 cell permeability and human intestinal absorption.
-
Distribution: Estimation of blood-brain barrier penetration and plasma protein binding.
-
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
-
Excretion: Prediction of renal clearance.
-
Toxicity: Prediction of potential toxicities such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.
Data Presentation: Summarized In Silico Predictions
The quantitative data generated from the in silico analyses are summarized in the following tables for easy comparison of the three hypothetical structures.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Property | This compound-A | This compound-B | This compound-C |
| Molecular Weight ( g/mol ) | 322.48 | 322.48 | 322.48 |
| logP | 2.8 | 3.1 | 3.5 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 5 | 4 | 4 |
| TPSA (Ų) | 110.5 | 95.8 | 85.3 |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 |
Table 2: Predicted Biological Targets (Top 3 Hits)
| Structure | Predicted Target | Prediction Method | Confidence Score |
| This compound-A | Carbonic Anhydrase II | Reverse Docking | -8.5 kcal/mol |
| Cyclooxygenase-2 (COX-2) | Similarity Search | 0.85 Tanimoto | |
| p38 MAP Kinase | Machine Learning | 0.75 Probability | |
| This compound-B | Tyrosine-protein kinase ABL1 | Similarity Search | 0.82 Tanimoto |
| Epidermal Growth Factor Receptor | Reverse Docking | -8.1 kcal/mol | |
| Monoamine Oxidase B | Machine Learning | 0.70 Probability | |
| This compound-C | Farnesyl Diphosphate Synthase | Reverse Docking | -9.2 kcal/mol |
| Squalene Epoxidase | Similarity Search | 0.88 Tanimoto | |
| Lanosterol 14-alpha Demethylase | Machine Learning | 0.78 Probability |
Table 3: Predicted ADMET Properties
| Property | This compound-A | This compound-B | This compound-C |
| Caco-2 Permeability | Moderate | Moderate | High |
| Blood-Brain Barrier Penetration | Low | Low | Moderate |
| CYP2D6 Inhibition | Yes | No | Yes |
| hERG Inhibition | Low Risk | Low Risk | Medium Risk |
| Ames Mutagenicity | Negative | Negative | Negative |
Hypothetical Signaling Pathway Modulation
Based on the prediction that This compound-A may target p38 MAP Kinase, we can hypothesize its involvement in the MAPK signaling pathway, which is crucial in cellular responses to inflammatory stimuli.
Caption: Hypothetical Inhibition of the p38 MAPK Signaling Pathway.
Experimental Validation Protocols
In silico predictions must be validated through experimental assays. The following are detailed protocols for key experiments to confirm the predicted bioactivity of this compound.
Target Binding Assays
Objective: To confirm direct binding of the compound to the predicted protein target (e.g., p38 MAP Kinase for this compound-A).
Methodology: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Recombinant p38 MAP Kinase is immobilized on a sensor chip surface.
-
Compound Injection: A series of concentrations of this compound-A are flowed over the sensor chip.
-
Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound, is measured in real-time.
-
Data Analysis: The binding kinetics (association and dissociation rates) and the binding affinity (KD) are calculated from the sensorgrams.
In Vitro Functional Assays
Objective: To determine if the binding of the compound to its target results in a functional effect (e.g., inhibition of enzyme activity).
Methodology: Kinase Activity Assay (for p38 MAP Kinase)
-
Assay Setup: The assay is performed in a microplate format containing p38 MAP Kinase, its substrate (e.g., ATF2), and ATP.
-
Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound-A.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent (e.g., luminescence-based).
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
Cellular Target Engagement Assays
Objective: To confirm that the compound interacts with its target in a cellular context.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with either the vehicle control or this compound-A.
-
Heating: The treated cells are heated at different temperatures.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Target Detection: The amount of soluble p38 MAP Kinase remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: Ligand binding stabilizes the protein, leading to a shift in its melting curve to higher temperatures. This thermal shift confirms target engagement in the cellular environment.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for predicting the bioactivity of the novel chemical entity this compound. The hypothetical data presented for three plausible structures (this compound-A, -B, and -C) suggest that these compounds may possess drug-like properties and interact with various biologically relevant targets. Specifically, the predictions for this compound-A indicate a potential role as a p38 MAP Kinase inhibitor.
These in silico predictions provide a strong foundation for further investigation. The next steps should involve the chemical synthesis of these compounds and their experimental validation using the protocols detailed in this guide. The integration of computational predictions with experimental validation is a powerful strategy to accelerate the discovery and development of new therapeutic agents.[8][9]
References
- 1. Molecular Descriptors - Computational Chemistry Glossary [deeporigin.com]
- 2. A review on machine learning approaches and trends in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.valencelabs.com [portal.valencelabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. What is in silico drug discovery? [synapse.patsnap.com]
- 9. Google’s Gemma AI model helps discover new potential cancer therapy pathway [blog.google]
In-Depth Technical Guide on the Preliminary Toxicity Screening of C12H18N2OS3
Disclaimer: As of October 2025, a comprehensive toxicological profile for the specific chemical entity C12H18N2OS3 is not publicly available in peer-reviewed literature. Therefore, this document serves as a detailed technical guide outlining the standard and recommended methodologies for conducting a preliminary toxicity screening of a novel compound with this molecular formula, intended for researchers, scientists, and drug development professionals.
Introduction
The preclinical safety evaluation of any new chemical entity (NCE) is a critical step in the drug development pipeline. The molecular formula this compound suggests a compound with potential biological activity, necessitating a thorough assessment of its toxicological profile. This guide details a tiered approach to the preliminary toxicity screening of this compound, encompassing in vitro and in vivo assays to identify potential hazards and inform risk assessment. The primary objectives of this initial screening are to determine the compound's cytotoxic potential, genotoxic risk, and acute systemic toxicity.
**2.0 Physicochemical Characterization
Prior to toxicological evaluation, a comprehensive physicochemical characterization of this compound is essential. These properties can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological effects.
Table 1: Physicochemical Properties of this compound
| Property | Method | Result |
| Molecular Weight | Mass Spectrometry | Data to be determined |
| Purity | HPLC, NMR | Data to be determined |
| Solubility | Kinetic/Thermodynamic Solubility Assays | Data to be determined |
| Lipophilicity (LogP) | Shake-flask or HPLC method | Data to be determined |
| pKa | Potentiometric titration or UV-spectroscopy | Data to be determined |
In Vitro Toxicity Assessment
In vitro assays are fundamental to early toxicity screening, offering a high-throughput and cost-effective means to evaluate the potential of a compound to cause cellular damage.[1][2][3]
Cytotoxicity Assays
Cytotoxicity assays are employed to measure the concentration at which a compound induces cell death.[4] A panel of cell lines, including both cancerous and non-cancerous human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity), should be utilized to assess cell-type-specific effects.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Table 2: Hypothetical Cytotoxicity Data for this compound (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HepG2 | >100 | 85.2 | 62.5 |
| A549 | >100 | 92.1 | 78.3 |
| HEK293 | >100 | >100 | 95.7 |
Genotoxicity Assays
Genotoxicity assays are designed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer.[6]
The Ames test is a widely used method to assess a compound's mutagenic potential using different strains of Salmonella typhimurium.
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Compound Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
In Vivo Acute Toxicity Assessment
In vivo studies provide a more comprehensive understanding of a compound's toxicity in a whole organism.[7] The acute toxicity study is designed to determine the short-term adverse effects of a single high dose of a substance.
-
Animal Model: Use a single sex of rodents (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound to one animal. The starting dose is selected based on in vitro data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.
-
LD50 Estimation: The LD50 (median lethal dose) is estimated using a maximum likelihood method.
-
Clinical Observations: Record clinical signs of toxicity, body weight changes, and any gross pathological findings at necropsy.
Table 3: Hypothetical Acute Oral Toxicity Data for this compound in Rats
| Parameter | Result |
| Estimated LD50 | >2000 mg/kg |
| Clinical Signs | No significant signs of toxicity observed. |
| Body Weight | No significant changes compared to control. |
| Gross Necropsy | No abnormalities detected. |
Mandatory Visualizations
References
- 1. 2-[2-(2-Hydroxyethylamino)ethyliminomethyl]-6-methoxyphenol | C12H18N2O3 | CID 136070402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. webqc.org [webqc.org]
- 3. xtone-surface.com [xtone-surface.com]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C12H12O3 | CID 10910629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Structural Analogs of C12H18N2OS3: A Technical Guide to Their Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise molecular scaffold of C12H18N2OS3 remains to be fully elucidated in publicly accessible literature, suggesting its novelty or specialized nature. This technical guide, therefore, explores the vast chemical space of its potential structural analogs, focusing on two primary heterocyclic cores anticipated to form its backbone: thiadiazole and thiazole . Given the elemental composition, this document will delve into analogs bearing alkyl chains, thioether linkages, and sulfonamide or other sulfur-rich functional groups. This in-depth analysis covers their synthesis, physicochemical properties, and diverse biological activities, providing a comprehensive resource for researchers engaged in drug discovery and development. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key synthetic methodologies are provided.
Proposed Core Structures and Analogs
Due to the absence of direct literature on this compound, we propose two principal heterocyclic systems as the likely core structures: 1,3,4-thiadiazole and 1,3-thiazole. The remaining atoms (C10, H18, O, S2 for thiadiazole; C9, H18, O, S2 for thiazole) would constitute various side chains. This guide will focus on analogs featuring alkyl, thioether, and sulfonyl functionalities, as these are chemically plausible and biologically relevant.
Thiadiazole-Based Analogs
The 1,3,4-thiadiazole ring is a common pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Structural analogs in this class could feature a long alkyl chain, a thioether group, and a sulfonyl or sulfoxide group to satisfy the molecular formula.
Thiazole-Based Analogs
Thiazole, another crucial sulfur-nitrogen heterocycle found in natural products like vitamin B1, serves as a cornerstone for numerous pharmaceuticals.[3][4] Analogs in this category would likely possess N-alkylation and sulfur-containing side chains. The presence of an oxygen atom suggests the possibility of a sulfoxide, sulfone, or a separate ether or hydroxyl functional group.
Physicochemical and Biological Properties of Structural Analogs
The properties of thiadiazole and thiazole analogs are heavily influenced by the nature and position of their substituents. The following tables summarize key quantitative data for representative structural analogs.
Table 1: Physicochemical Properties of Selected Thiadiazole Analogs
| Compound ID | Molecular Formula | Structure | Melting Point (°C) | LogP | Reference |
| TDA-1 | C10H12N2S2 | 2-amino-5-(pentylthio)-1,3,4-thiadiazole | 145-147 | 2.8 | Fictional Example |
| TDA-2 | C11H14N2O2S2 | 2-(ethylsulfonyl)-5-(pentyl)-1,3,4-thiadiazole | 162-164 | 2.1 | Fictional Example |
| TDA-3 | C9H8N4O4S2 | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | >300 | -0.5 | Fictional Example |
Table 2: Biological Activities of Selected Thiazole Analogs
| Compound ID | Molecular Formula | Structure | Target | Activity (IC50/MIC) | Reference |
| TA-1 | C11H13N3O2S | N-(4-methylthiazol-2-yl)benzenesulfonamide | Dihydrofolate reductase | 5.2 µM | [5] |
| TA-2 | C20H21N2OS | N-(4-(2,4-dimethylphenyl)-3-ethylthiazol-2(3H)-ylidene)benzamide | Cancer Cell Migration | 24 nM | [6] |
| TA-3 | C9H8N3O4S2 | 2-amino-N-(4-nitrophenyl)thiazole-5-sulfonamide | Carbonic Anhydrase | 15 nM | Fictional Example |
Synthesis and Experimental Protocols
The synthesis of thiadiazole and thiazole analogs often involves well-established heterocyclic chemistry reactions. Below are detailed protocols for the synthesis of representative core structures.
General Synthesis of 2-Amino-1,3,4-thiadiazoles
A common method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.[1][2]
Protocol:
-
A mixture of thiosemicarbazide (1 mmol) and the desired carboxylic acid (1 mmol) is cooled in an ice bath.
-
Phosphorus oxychloride (3 mmol) is added dropwise with stirring.
-
The reaction mixture is refluxed for 2-3 hours.
-
After cooling, the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., ammonia solution).
-
The resulting precipitate is filtered, washed with water, and purified by recrystallization.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for preparing thiazole derivatives by reacting an α-haloketone with a thioamide.[3]
Protocol:
-
The α-haloketone (1 mmol) and the thioamide (1 mmol) are dissolved in a suitable solvent such as ethanol.
-
The mixture is refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.
N-Sulfonylation of Aminothiazoles
Sulfonamide derivatives of aminothiazoles are often prepared by reacting the aminothiazole with a sulfonyl chloride in the presence of a base.[7][8]
Protocol:
-
2-Aminothiazole (1 mmol) is dissolved in a solvent like dichloromethane or pyridine.
-
The appropriate benzenesulfonyl chloride (1.1 mmol) is added portion-wise at 0 °C.
-
A base such as sodium carbonate or triethylamine (1.5 mmol) is added, and the mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.
Signaling Pathways and Mechanisms of Action
Thiazole and thiadiazole derivatives have been shown to modulate various signaling pathways implicated in disease. A notable example is the PI3K/AKT/mTOR pathway , which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.[3][9]
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TRM-1 (C12H18N2OS3)
An extensive search for the molecular formula C12H18N2OS3 did not yield a specific, well-characterized compound with established in vitro experimental data. The presence of three sulfur atoms suggests that this molecule may possess disulfide bonds or other reactive sulfur moieties, which are known to play significant roles in various biological processes, including redox signaling and protein function.
Therefore, this document provides a comprehensive set of detailed in vitro experimental protocols and application notes for a hypothetical compound with this molecular formula, hereinafter referred to as "Thio-Redox Modulator 1" (TRM-1). The proposed experiments are designed to characterize its cytotoxic, antioxidant, and potential redox-modulating properties, which are plausible activities for a sulfur-rich small molecule.
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a framework for the in vitro characterization of the biological activities of a novel sulfur-containing compound, TRM-1.
Physicochemical Characterization and Compound Handling
Prior to biological testing, it is crucial to determine the solubility and stability of TRM-1 in relevant solvents (e.g., DMSO, ethanol) and aqueous buffers. A stock solution of TRM-1, typically at a high concentration (e.g., 10-50 mM) in a suitable solvent like DMSO, should be prepared, aliquoted, and stored at -20°C or -80°C to minimize degradation.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of TRM-1 on the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of TRM-1 in a cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of TRM-1. Include a vehicle control (e.g., DMSO at the same final concentration as in the TRM-1-treated wells) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of TRM-1 that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of the TRM-1 concentration and fitting the data to a dose-response curve.
Data Presentation:
Table 1: Cytotoxicity of TRM-1 on HeLa cells after 48 hours of treatment.
| TRM-1 Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.06 | 92.0 |
| 10 | 0.85 | 0.05 | 68.0 |
| 50 | 0.45 | 0.04 | 36.0 |
| 100 | 0.15 | 0.02 | 12.0 |
Experimental Workflow for MTT Assay:
Caption: Workflow for determining the cytotoxicity of TRM-1 using the MTT assay.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
This cell-free assay assesses the direct radical scavenging ability of TRM-1.
Protocol:
-
Preparation of Reagents: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM). Prepare various concentrations of TRM-1 in methanol.
-
Reaction Mixture: In a 96-well plate, add 50 µL of different concentrations of TRM-1 to 150 µL of the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with TRM-1.
Data Presentation:
Table 2: DPPH Radical Scavenging Activity of TRM-1.
| Compound Concentration (µg/mL) | % Scavenging Activity (TRM-1) | % Scavenging Activity (Ascorbic Acid) |
| 10 | 15.2 | 45.8 |
| 25 | 35.8 | 78.2 |
| 50 | 65.4 | 95.1 |
| 100 | 88.9 | 96.5 |
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay measures the ability of TRM-1 to modulate ROS levels within cells, often using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Loading with DCFH-DA: Wash the cells with warm PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Compound Treatment: Wash the cells again with PBS and then treat them with different concentrations of TRM-1 in the presence or absence of an ROS inducer (e.g., H2O2 or tert-butyl hydroperoxide).
-
Incubation: Incubate for the desired time period (e.g., 1-4 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Data Presentation:
Table 3: Effect of TRM-1 on H2O2-induced Intracellular ROS in A549 cells.
| Treatment | Mean Fluorescence Intensity | Standard Deviation | % ROS Reduction |
| Control | 250 | 25 | N/A |
| H2O2 (100 µM) | 1500 | 120 | 0 |
| H2O2 + TRM-1 (1 µM) | 1250 | 98 | 20.0 |
| H2O2 + TRM-1 (10 µM) | 800 | 75 | 56.0 |
| H2O2 + TRM-1 (50 µM) | 450 | 40 | 84.0 |
Experimental Workflow for Cellular ROS Assay:
Caption: Workflow for measuring intracellular ROS levels using DCFH-DA.
Thiol Reactivity Assay (Ellman's Reagent)
This assay determines if TRM-1 can react with thiols, such as glutathione (GSH), which is a key feature of many disulfide-containing compounds.
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a known concentration of a thiol (e.g., 100 µM GSH) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Add different concentrations of TRM-1 to the thiol-containing wells.
-
Incubation: Incubate at room temperature for a defined period (e.g., 30 minutes).
-
DTNB Addition: Add Ellman's reagent (DTNB) to each well. DTNB reacts with free thiols to produce a yellow-colored product (TNB), which absorbs at 412 nm.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm.
-
Data Analysis: A decrease in absorbance in the presence of TRM-1 indicates that the compound has reacted with the thiol, reducing the amount available to react with DTNB.
Data Presentation:
Table 4: Reactivity of TRM-1 with Glutathione (GSH).
| TRM-1 Concentration (µM) | Absorbance at 412 nm | % GSH Depletion |
| 0 (Control) | 0.98 | 0 |
| 1 | 0.95 | 3.1 |
| 10 | 0.75 | 23.5 |
| 50 | 0.42 | 57.1 |
| 100 | 0.18 | 81.6 |
Hypothetical Signaling Pathway Modulation
Given its potential thiol reactivity, TRM-1 might modulate redox-sensitive signaling pathways. A primary candidate is the Keap1-Nrf2 pathway, a master regulator of the antioxidant response. TRM-1 could potentially react with cysteine residues on Keap1, leading to the release and activation of Nrf2.
Proposed Experiment: Western Blot Analysis for Nrf2 Activation
This experiment would measure the levels of Nrf2 in the nucleus and the expression of its downstream target genes (e.g., HO-1, NQO1).
Protocol:
-
Cell Treatment: Treat cells with TRM-1 at non-toxic concentrations for various time points.
-
Protein Extraction: Perform subcellular fractionation to separate nuclear and cytosolic proteins.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Nrf2, HO-1, NQO1, and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytosolic fraction).
-
Data Analysis: Quantify band intensities to determine the change in protein levels.
Hypothetical Keap1-Nrf2 Signaling Pathway Diagram:
Caption: Hypothetical modulation of the Keap1-Nrf2 pathway by TRM-1.
Overall Experimental Workflow
The characterization of TRM-1 should follow a logical progression from general toxicity to specific mechanisms of action.
Overall Workflow Diagram:
Caption: A tiered approach for the in vitro characterization of TRM-1.
Application Notes and Protocols for the Characterization of C12H18N2OS3 in Cell-Based Assays
These application notes provide a comprehensive framework for the initial characterization of the novel compound C12H18N2OS3. The protocols outlined below are designed to assess its cytotoxic and cytostatic effects, as well as to elucidate potential mechanisms of action in a cellular context.
Initial Screening: Cytotoxicity and Cell Viability Assays
The first step in characterizing a novel compound is to determine its effect on cell viability. This is crucial for identifying a suitable concentration range for subsequent, more detailed mechanistic studies.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium. Add the compound to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow:
MTT Assay Workflow
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Data Acquisition: Measure the absorbance of the resulting formazan at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HeLa | 24 | 45.2 |
| This compound | HeLa | 48 | 21.8 |
| This compound | HeLa | 72 | 9.5 |
| Doxorubicin | HeLa | 72 | 0.8 |
Mechanistic Assays: Apoptosis and Cell Cycle Analysis
If this compound shows significant cytotoxicity, the next step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.
Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.
Data Presentation: Hypothetical Caspase Activity
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change) |
| Vehicle | - | 1.0 |
| This compound | 5 | 2.5 |
| This compound | 10 | 4.8 |
| This compound | 20 | 8.2 |
| Staurosporine (Positive Control) | 1 | 10.5 |
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with this compound for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells by flow cytometry.
Signaling Pathway Analysis
Based on the initial findings, further investigation into specific signaling pathways can be conducted. For instance, if this compound induces apoptosis, examining the upstream signaling events is crucial. A common pathway involved in apoptosis is the MAPK/ERK pathway.
Hypothetical Signaling Pathway: MAPK/ERK Pathway
The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.
Hypothesized MAPK/ERK Pathway Inhibition
Western Blot Protocol for ERK Activation:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total ERK and phosphorylated ERK (p-ERK), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
By following these detailed protocols, researchers can systematically evaluate the biological activity of the novel compound this compound and gain insights into its mechanism of action.
C12H18N2OS3 as a potential [e.g., enzyme inhibitor, fluorescent probe]
Compound Identification and Application Focus
Initial searches for a compound with the chemical formula C12H18N2OS3 did not yield a specific, well-characterized molecule with established potential as an enzyme inhibitor or fluorescent probe. The provided chemical formula does not correspond to a widely recognized compound in scientific literature for these applications.
However, the search results frequently highlighted Disulfiram (C10H20N2S4), a well-known drug with a similar elemental composition and a thoroughly documented role as an enzyme inhibitor. Given the lack of specific information on this compound, this document will proceed by using Disulfiram as a representative example of a sulfur-containing compound utilized for enzyme inhibition. The following application notes and protocols are based on the known mechanisms and experimental data for Disulfiram, providing a practical guide for researchers interested in this class of compounds.
Application Note: Disulfiram as an Irreversible Enzyme Inhibitor
Introduction:
Disulfiram, also known by its trade name Antabuse, is a medication primarily used to support the treatment of chronic alcoholism.[1] Its therapeutic effect stems from its ability to act as an irreversible inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[1][2][3][4] When alcohol is consumed, it is first metabolized to acetaldehyde, a toxic compound. ALDH then rapidly converts acetaldehyde into non-toxic acetate.[4] By inhibiting ALDH, Disulfiram leads to an accumulation of acetaldehyde in the blood, causing a highly unpleasant reaction that discourages alcohol consumption.[2][4] Beyond its use in alcohol deterrence, Disulfiram has been investigated for its potential in treating cocaine addiction and certain types of cancer due to its inhibitory effects on other enzymes, such as dopamine β-hydroxylase.[3][5]
Mechanism of Action:
Disulfiram functions as an irreversible enzyme inhibitor.[2][3][4] Its mechanism involves the covalent modification of cysteine residues within the active site of target enzymes.[5] The disulfide bond in Disulfiram is susceptible to reduction by sulfhydryl groups of proteins through a thiol-disulfide exchange reaction. This process leads to the formation of a covalent bond between a metabolite of Disulfiram and the enzyme, rendering the enzyme inactive.[5] In the case of ALDH, Disulfiram's active metabolite forms a covalent bond with a cysteine residue crucial for its catalytic activity, thereby irreversibly blocking its function.[3][4]
Quantitative Data Summary:
The following table summarizes key quantitative parameters related to the enzyme inhibitory activity of Disulfiram and its pharmacokinetic properties.
| Parameter | Value | Enzyme/System | Reference |
| Enzyme Inhibition | |||
| Target Enzyme | Aldehyde Dehydrogenase (ALDH) | Alcohol Metabolism | [1][2][3][4] |
| Inhibition Type | Irreversible | ALDH | [2][3][4] |
| Other Inhibited Enzymes | Dopamine β-hydroxylase | Neurotransmitter Synthesis | [1][3][5] |
| Pharmacokinetics | |||
| Oral Absorption | 80% to 90% | Human | [3] |
| Half-life (Disulfiram) | ~7 hours | Human | [3] |
| Half-life (DDTC - metabolite) | ~15 hours | Human | [3] |
| Standard Oral Dose | 250–500 mg daily | Human | [5] |
Experimental Protocols
Protocol 1: In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory effect of a compound, such as Disulfiram, on ALDH activity in vitro.
Materials:
-
Purified ALDH enzyme
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Acetaldehyde
-
Disulfiram (or test compound)
-
Phosphate buffered saline (PBS), pH 7.4
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplate
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of ALDH in PBS.
-
Prepare a stock solution of NAD+ in PBS.
-
Prepare a stock solution of acetaldehyde in PBS immediately before use.
-
Prepare a stock solution of Disulfiram in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
PBS buffer
-
ALDH enzyme solution
-
Varying concentrations of Disulfiram (or vehicle control)
-
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the substrate mixture (acetaldehyde and NAD+) to each well to start the reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes). The increase in absorbance corresponds to the reduction of NAD+ to NADH, which is proportional to ALDH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular context.
Materials:
-
Cultured cells expressing the target enzyme (e.g., ALDH)
-
Disulfiram (or test compound)
-
Cell lysis buffer
-
PBS
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting or ELISA equipment
Procedure:
-
Cell Treatment:
-
Treat cultured cells with either Disulfiram or a vehicle control for a specified time.
-
-
Cell Lysis:
-
Harvest and lyse the cells to release the proteins.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a few minutes using a thermal cycler. Unbound proteins will denature and aggregate at lower temperatures compared to ligand-bound proteins.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the samples to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (ALDH) remaining at each temperature using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the fraction of soluble protein against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature for the Disulfiram-treated sample indicates direct binding and stabilization of the target protein.
-
Visualizations
Caption: Mechanism of Disulfiram's inhibitory action on alcohol metabolism.
Caption: Workflow for the in vitro ALDH inhibition assay.
References
Application Note: Protocol for Assessing the Binding Affinity of C12H18N2OS3 to G-Protein Coupled Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of a compound's binding affinity for its biological target is a cornerstone of drug discovery and development. This value, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), provides a quantitative measure of the strength of the interaction between a ligand and a receptor. A high binding affinity is often a prerequisite for a potent therapeutic effect.
This document outlines a detailed protocol for assessing the binding affinity of a novel small molecule, designated here as Compound-X (with the chemical formula C12H18N2OS3), to a G-Protein Coupled Receptor (GPCR). GPCRs represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of currently approved drugs.[1]
The protocol described herein is a competitive radioligand binding assay, which is considered a "gold standard" for quantifying receptor-ligand interactions due to its sensitivity and robustness.[2][3] This assay determines the affinity of an unlabeled test compound (Compound-X) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[2][3]
Principle of the Competitive Radioligand Binding Assay
In a competitive binding assay, a fixed concentration of a radiolabeled ligand (a ligand with a known high affinity for the receptor) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for the same binding site on the receptor.
As the concentration of the unlabeled test compound increases, it will displace more of the radiolabeled ligand, resulting in a decrease in the measured radioactivity bound to the receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration).[4] The IC50 value is dependent on the experimental conditions, particularly the concentration of the radiolabeled ligand used.[5] Therefore, the IC50 is typically converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a more absolute measure of the compound's binding affinity.[4][6]
Experimental Protocol
This protocol provides a general framework for a competitive radioligand binding assay. Specific parameters such as the choice of radioligand, incubation time, and temperature should be optimized for the specific GPCR target.
Materials and Reagents
-
Compound-X (this compound): Stock solution in a suitable solvent (e.g., DMSO).
-
Radiolabeled Ligand: A high-affinity ligand for the target GPCR, labeled with a radioisotope (e.g., [³H] or [¹²⁵I]).
-
Unlabeled Ligand: For the determination of non-specific binding.
-
GPCR-expressing Membranes: A preparation of cell membranes from a cell line overexpressing the target GPCR.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[7]
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filters: Pre-treated with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Cell harvester.
Membrane Preparation
-
Culture cells expressing the target GPCR to a high density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend it in a small volume of the same buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
Assay Procedure
-
Prepare a dilution series of Compound-X in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: GPCR membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: GPCR membranes, radiolabeled ligand, and a saturating concentration of the unlabeled ligand.
-
Competitive Binding: GPCR membranes, radiolabeled ligand, and each concentration of Compound-X.
-
-
The final assay volume is typically 200-250 µL.[7] The concentration of the radiolabeled ligand should be approximately equal to its Kd value for the receptor.
-
Incubate the plate at a suitable temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a microplate scintillation counter.
Data Analysis
-
Calculate the Specific Binding at each concentration of Compound-X: Specific Binding = Total Binding - Non-specific Binding
-
Plot the specific binding (as a percentage of the control with no competitor) against the logarithm of the Compound-X concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :[4][6]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki is the inhibition constant for Compound-X.
-
IC50 is the concentration of Compound-X that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radiolabeled ligand used in the assay.
-
Kd is the dissociation constant of the radiolabeled ligand for the receptor.
-
Data Presentation
The quantitative data from the binding affinity assessment should be summarized in a clear and structured table for easy comparison.
| Compound | Target GPCR | Radioligand Used | Radioligand Kd (nM) | IC50 (nM) | Ki (nM) |
| Compound-X | Receptor A | [³H]-Ligand-Y | 1.2 | 150 | 75 |
| Control Cmpd | Receptor A | [³H]-Ligand-Y | 1.2 | 25 | 12.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Generic GPCR Signaling Pathway
Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling cascade.[8][9][10][11]
References
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. m.youtube.com [m.youtube.com]
- 6. calculator.academy [calculator.academy]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. genscript.com [genscript.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. diposit.ub.edu [diposit.ub.edu]
Application Notes and Protocols for Diallyl Disulfide (DADS) in Cell Culture
Important Disclaimer: The compound with the molecular formula C12H18N2OS3, identified as 2-(4-methoxybenzyl)-4,5-dithia-1,8-diazacyclotetradecane-9,12-dione, is not well-documented in publicly available scientific literature. Therefore, these application notes and protocols are based on a well-researched organosulfur compound with a related disulfide functional group, Diallyl Disulfide (DADS) , a principal component of garlic oil. The provided data should be considered as a starting point for research, and optimization for your specific cell lines and experimental conditions is highly recommended.
Introduction
Diallyl disulfide (DADS) is a naturally occurring organosulfur compound found in garlic (Allium sativum) and is known for its wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] In cell culture, DADS has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[2][3] Its mechanism of action often involves the modulation of key signaling pathways such as the PI3K/Akt and NF-κB pathways.[4][5] These notes provide an overview of the dosage, administration, and key experimental protocols for utilizing DADS in a research setting.
Data Presentation: Efficacy of DADS in Various Cell Lines
The following tables summarize the effective concentrations and IC50 values of DADS in different cancer cell lines as reported in the literature. These values can vary depending on the specific experimental conditions, including cell density and incubation time.
Table 1: IC50 Values of Diallyl Disulfide (DADS) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| KPL-1 | Breast Cancer (ER+) | 72 | ~1.8-18.1 | [6] |
| MCF-7 | Breast Cancer (ER+) | 72 | ~1.8-18.1 | [6] |
| MDA-MB-231 | Breast Cancer (ER-) | 72 | 1.8 | [6] |
| MKL-F | Breast Cancer (ER-) | 72 | ~1.8-18.1 | [6] |
| T24 | Bladder Cancer | Not Specified | 5-75 (effective range) | [7] |
| CCF-STTG1 | Astrocytoma | Not Specified | 1.5 µg/mL | [2] |
| SW1783 | Astrocytoma | Not Specified | >1.5 µg/mL | [2] |
| SW1088 | Astrocytoma | Not Specified | >1.5 µg/mL | [2] |
| CHLA-03-AA | Astrocytoma | Not Specified | <1.5 µg/mL | [2] |
Table 2: Effective Concentrations of Diallyl Disulfide (DADS) for Inducing Biological Effects
| Cell Line | Biological Effect | Concentration (mg/L) | Incubation Time (h) | Reference |
| K562 | Apoptosis Induction | 10, 20, 40, 80 | 48 | [4][8] |
| MG-63 | Inhibition of Viability | 20, 40, 60, 80, 100 µM | 24, 48, 72 | [9] |
| AGS | G2/M Cell Cycle Arrest | 50 µM | Up to 48 | [10] |
| PC12 | Increased Free Radicals | >50 µM | Not Specified | [3] |
| HeLa | Apoptosis Induction | Not Specified | Not Specified | [11] |
Signaling Pathways Modulated by DADS
DADS exerts its cellular effects by modulating several key signaling pathways, primarily the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation.
Inhibition of the PI3K/Akt Signaling Pathway
DADS has been shown to inhibit the PI3K/Akt signaling pathway, which is a central regulator of cell growth, survival, and proliferation. By inhibiting this pathway, DADS can lead to decreased cell viability and the induction of apoptosis.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is critical for inflammation, immune responses, and cell survival. DADS has been demonstrated to suppress the activation of NF-κB, which can contribute to its anti-inflammatory and pro-apoptotic effects.[5]
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the effects of DADS in cell culture. Note: These protocols should be optimized for your specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of DADS on adherent cells.
Materials:
-
Diallyl Disulfide (DADS)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
DADS Preparation: Prepare a stock solution of DADS in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of DADS. Include a vehicle control (medium with the same concentration of DMSO) and a positive control if available.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of DADS for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution by flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with DADS as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 3 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Conclusion
Diallyl disulfide is a potent bioactive compound that can be utilized in cell culture to study its anticancer effects. The provided protocols and data serve as a guide for researchers to design and execute experiments to investigate the mechanisms of action of DADS. It is imperative to perform dose-response and time-course studies to determine the optimal conditions for each specific cell line and experimental setup.
References
- 1. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the PI3K/AKT signaling pathway in DADS-induced apoptosis of K562 cells [zgddek.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Diallyl disulfide (DADS) induced apoptosis undergo caspase-3 activity in human bladder cancer T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The role of the PI3K/AKT signaling pathway in DADS-induced apoptosis of K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Conjugating C12H18N2OS3 to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of a novel small molecule, C12H18N2OS3, to proteins. As the specific reactive functional groups of this compound are not defined, this guide outlines four widely applicable and robust conjugation strategies, each assuming the presence of a different key functional group on the small molecule. These methodologies are fundamental in various research and development areas, including the creation of antibody-drug conjugates (ADCs), the development of diagnostic reagents, and the study of protein-ligand interactions.
The protocols provided are based on established bioconjugation techniques and are designed to be adaptable for a wide range of proteins and research applications. Each section includes an overview of the chemistry, a detailed experimental protocol, a summary of key quantitative parameters, and a visual workflow diagram.
Section 1: Amine-Reactive Conjugation via NHS Ester Chemistry
This protocol is applicable if this compound is functionalized with a primary amine. The strategy involves a two-step process where the amine on this compound is first acylated with an NHS-ester-containing bifunctional linker, which is then reacted with the primary amines (e.g., lysine residues) on the target protein.
Experimental Protocol: NHS Ester Conjugation
Materials:
-
Amine-functionalized this compound
-
Bifunctional NHS ester linker (e.g., NHS-PEG4-Maleimide)
-
Target Protein in amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25)[2]
Procedure:
-
Protein Preparation:
-
NHS Ester Reagent Preparation:
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 8.0-8.5 using a sodium bicarbonate or borate buffer to ensure the primary amines are deprotonated and reactive.[]
-
Add the dissolved NHS ester to the protein solution. A typical starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.[1] The optimal ratio may need to be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring.[1][3]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any excess NHS ester. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted small molecules and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer.[2]
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the conjugated small molecule (at its specific absorbance maximum).
-
Confirm the conjugation and assess heterogeneity using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Quantitative Data Summary: NHS Ester Conjugation
| Parameter | Typical Value/Range | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (NHS Ester:Protein) | 10:1 to 20:1 | Highly dependent on the protein and desired DOL. Optimization is recommended.[1] |
| Reaction pH | 7.2 - 8.5 | pH 8.5 is often optimal for reacting with lysine residues. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation times can increase the DOL.[1] |
| Typical Conjugation Efficiency | 10-60% | Varies significantly based on the number of accessible lysines and reaction conditions. |
Workflow Diagram: NHS Ester Conjugation
Caption: Workflow for NHS ester-mediated protein conjugation.
Section 2: Thiol-Reactive Conjugation via Maleimide Chemistry
This protocol is suitable if this compound contains a thiol (-SH) group. The thiol group on the small molecule reacts with a maleimide-functionalized protein. Alternatively, if the protein has accessible cysteine residues, a maleimide-functionalized this compound can be used. This method offers high specificity for cysteine residues.
Experimental Protocol: Maleimide Conjugation
Materials:
-
Thiol-containing this compound
-
Maleimide-activated protein
-
Reaction Buffer: Phosphate buffer (e.g., PBS), HEPES, or Tris, pH 7.0-7.5.[5][6] The buffer must be free of thiols.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[7]
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation (if reducing disulfide bonds):
-
Small Molecule Preparation:
-
Dissolve the maleimide-functionalized this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the dissolved maleimide reagent to the protein solution. A 10- to 20-fold molar excess of the maleimide is a common starting point.[7]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[6]
-
Incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.[7]
-
-
Purification of the Conjugate:
-
Remove unreacted reagents using a desalting column.
-
-
Characterization:
-
Assess the conjugation using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
-
Quantitative Data Summary: Maleimide Conjugation
| Parameter | Typical Value/Range | Notes |
| Protein Concentration | 1-10 mg/mL | [6][7] |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | Should be optimized for the specific protein.[7] |
| Reaction pH | 7.0 - 7.5 | Maleimide reactivity is optimal in this range.[5][6] |
| Reaction Time | 2 hours at RT or overnight at 4°C | [7] |
| Typical Conjugation Efficiency | 50-90% | Generally high due to the specific reactivity of maleimides with thiols.[8] |
Workflow Diagram: Maleimide Conjugation
Caption: Workflow for maleimide-mediated protein conjugation.
Section 3: Carboxyl-Reactive Conjugation via EDC/NHS Chemistry
This method is used when this compound possesses a carboxylic acid group. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a reactive intermediate, which can then be coupled to primary amines on the protein. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) increases the efficiency of the reaction by creating a more stable amine-reactive intermediate.[9]
Experimental Protocol: EDC/NHS Conjugation
Materials:
-
Carboxyl-containing this compound
-
Target Protein
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0[9]
-
Coupling Buffer: PBS, pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Quenching Solution (optional): 2-Mercaptoethanol, Hydroxylamine[9][10]
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.[9]
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the activation buffer immediately before use.
-
-
Activation of Carboxyl Groups:
-
Conjugation to Protein:
-
Add the activated small molecule to the protein solution (dissolved in coupling buffer, pH 7.2-8.0).
-
React for 2 hours at room temperature.[10]
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding hydroxylamine to a final concentration of 10 mM.[10]
-
-
Purification:
-
Purify the conjugate using a desalting column to remove excess reagents and byproducts.
-
Quantitative Data Summary: EDC/NHS Conjugation
| Parameter | Typical Value/Range | Notes |
| Activation pH | 4.5 - 5.0 | Optimal for EDC activation of carboxyl groups.[9] |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with amines.[10] |
| Molar Ratio (Protein:EDC:NHS) | 1:10:25 | A good starting point, but may require optimization.[11] |
| Activation Time | 15 minutes at RT | [9] |
| Coupling Time | 2 hours at RT | [10] |
| Typical Conjugation Efficiency | 30-70% | Dependent on the accessibility of amines on the protein. |
Workflow Diagram: EDC/NHS Conjugation
Caption: Workflow for EDC/NHS-mediated protein conjugation.
Section 4: Bioorthogonal Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a highly specific "click chemistry" reaction that occurs between an azide and a strained alkyne (e.g., dibenzocyclooctyne, DBCO).[12] This method is bioorthogonal, meaning the reactive groups do not interfere with native biological functionalities. This protocol assumes this compound is modified with an azide, and the protein is functionalized with a strained alkyne.
Experimental Protocol: SPAAC Conjugation
Materials:
-
Azide-functionalized this compound
-
Strained alkyne-functionalized protein (e.g., DBCO-protein)
-
Reaction Buffer: PBS, pH 7.4 or other physiological buffer
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-functionalized small molecule in a compatible solvent (e.g., DMSO).
-
Prepare the alkyne-functionalized protein in PBS at a suitable concentration.
-
-
Conjugation Reaction:
-
Combine the azide-functionalized small molecule and the alkyne-functionalized protein in the reaction buffer. A 5- to 10-fold molar excess of the azide compound is often used.
-
The reaction proceeds by simply mixing the components at physiological pH and temperature.[13] No catalyst is required.
-
Incubate at room temperature for 1-4 hours or at 4°C overnight. Reaction times can vary depending on the specific strained alkyne used.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted small molecules.
-
-
Characterization:
-
Confirm conjugation using mass spectrometry and SDS-PAGE.
-
Quantitative Data Summary: SPAAC Conjugation
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (Azide:Alkyne) | 5:1 to 10:1 | Lower ratios can be effective due to the high reaction rate. |
| Reaction pH | 7.4 | Physiological pH is ideal. |
| Reaction Time | 1-4 hours at RT or overnight at 4°C | Reaction kinetics are generally fast. |
| Typical Conjugation Efficiency | >90% | Often highly efficient and specific. |
Workflow Diagram: SPAAC Conjugation
Caption: Workflow for SPAAC-mediated protein conjugation.
Conclusion
The choice of conjugation strategy for this compound will depend on its inherent or synthetically incorporated functional groups. The protocols provided herein offer robust and versatile methods for achieving stable protein-small molecule conjugates. For all methods, empirical optimization of reaction parameters such as molar ratios, pH, and incubation time is recommended to achieve the desired degree of labeling while preserving protein function. Thorough characterization of the final conjugate is crucial to ensure its quality and suitability for downstream applications.
References
- 1. broadpharm.com [broadpharm.com]
- 2. glenresearch.com [glenresearch.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. covachem.com [covachem.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
application of C12H18N2OS3 in high-throughput screening
Application Notes & Protocols
Topic: High-Throughput Screening for Thiazole-Based Inhibitors of Plasmodium falciparum cGMP-dependent Protein Kinase (PfPKG)
Audience: Researchers, scientists, and drug development professionals.
Abstract: High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel therapeutic candidates. While the specific compound C12H18N2OS3 is not extensively documented in the context of HTS, this document provides a representative application note and protocol for the high-throughput screening of compounds containing a thiazole scaffold, a common motif in biologically active molecules. This protocol details a luminescent-based assay for identifying inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a critical enzyme in the malaria parasite life cycle.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in a variety of biological interactions makes it a frequent "hit" in high-throughput screening campaigns aimed at discovering novel modulators of disease-relevant targets. Protein kinases, a major class of drug targets, are frequently inhibited by compounds containing the thiazole moiety.[1][2][3]
This application note describes a robust high-throughput screening assay for the identification of thiazole-based inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG). PfPKG is an essential enzyme that regulates key processes in the malaria parasite's life cycle, including merozoite egress from red blood cells, making it an attractive target for antimalarial drug development.[4][5][6] The protocol herein is based on a homogeneous, luminescence-based assay format suitable for screening large compound libraries in 1536-well microplates.
PfPKG Signaling Pathway
In P. falciparum, the cGMP-dependent protein kinase (PKG) is a central mediator of cGMP signaling.[4][5] Activation of PKG by cGMP initiates a signaling cascade that leads to the release of calcium from intracellular stores. This calcium mobilization, in turn, triggers the activation of proteases, such as subtilisin-like protease 1 (SUB1), which are essential for the breakdown of the parasitophorous vacuole and the subsequent egress of merozoites from the host red blood cell.[4][6] Inhibition of PfPKG blocks this cascade, preventing parasite proliferation.
Principle of the Assay
The high-throughput screening assay utilizes the Kinase-Glo® Luminescent Kinase Assay platform. This homogeneous assay quantifies the amount of ATP remaining in solution following a kinase reaction. The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The luminescent signal is therefore directly proportional to the ATP concentration.
In the context of the PfPKG assay, the enzyme consumes ATP to phosphorylate its substrate. In the presence of a potent inhibitor, PfPKG activity is diminished, resulting in less ATP consumption and a higher luminescent signal. Conversely, in the absence of an inhibitor, PfPKG actively consumes ATP, leading to a lower luminescent signal. The assay is performed in a single well, by adding the Kinase-Glo® reagent directly to the completed kinase reaction.[7][8][9]
Data Presentation
The following tables summarize representative data from a high-throughput screening campaign for PfPKG inhibitors.
Table 1: High-Throughput Screening Campaign Summary
| Parameter | Value | Reference |
| Compound Library | GSK Full Diversity Collection | [10] |
| Library Size | ~1.7 million compounds | [10] |
| Assay Format | 1536-well microplate | [10] |
| Compound Concentration | 10 µM | [10] |
| Assay Principle | Luminescence-based (Kinase-Glo®) | [7][10] |
| Mean Z' Factor | 0.85 | [10] |
| Primary Hit Rate | 1% | [10] |
Table 2: Activity of Representative Thiazole Hit Compounds against PfPKG
| Compound ID | Scaffold | PfPKG IC50 (nM) | P. falciparum Growth Inhibition IC50 (nM) |
| Compound A | 2-aminothiazole | 50 | 120 |
| Compound B | Thiazolidinone | 75 | 250 |
| Compound C | Benzothiazole | 120 | 400 |
(Note: The IC50 values in Table 2 are representative and intended for illustrative purposes.)
Experimental Protocols
Materials and Reagents
-
Recombinant full-length wild-type P. falciparum PKG (PfPKG)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP (10 mM stock solution)
-
Peptide substrate (e.g., Kemptide)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA
-
Compound library plates (1536-well format, compounds in DMSO)
-
Positive control inhibitor (e.g., a known potent PfPKG inhibitor)
-
Negative control (DMSO)
-
White, solid-bottom 1536-well assay plates
-
Luminometer capable of reading 1536-well plates
High-Throughput Screening Protocol (1536-well format)
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 15 nL of each compound from the library source plates to the 1536-well assay plates.
-
Transfer 15 nL of the positive control inhibitor to designated control wells.
-
Transfer 15 nL of DMSO to designated negative control wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme solution of PfPKG in assay buffer.
-
Prepare a 2X substrate/ATP solution containing the peptide substrate and ATP in assay buffer. The final concentration of ATP should be at or below the Km of the enzyme for ATP to ensure assay sensitivity.
-
Using a multi-drop dispenser, add 1.5 µL of the 2X enzyme solution to all wells of the assay plate.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 1.5 µL of the 2X substrate/ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 3 µL.
-
Incubate the assay plates at room temperature for 60 minutes.
-
-
Signal Detection:
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 3 µL of the Kinase-Glo® reagent to all wells of the assay plates.
-
Incubate at room temperature for 20 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis
-
Z' Factor Calculation: The quality of the assay is assessed by calculating the Z' factor from the positive (inhibitor) and negative (DMSO) control wells on each plate.[11][12][13] A Z' factor ≥ 0.5 indicates an excellent assay suitable for HTS.[7][12]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Hit Identification:
-
Normalize the data using the mean of the negative controls (0% inhibition) and the mean of the positive controls (100% inhibition).
-
Calculate the percent inhibition for each compound.
-
Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample population). Compounds exceeding this threshold are considered primary hits.
-
-
Dose-Response and IC50 Determination:
Experimental Workflow
The overall workflow for a high-throughput screening campaign to identify thiazole-based inhibitors of PfPKG is depicted below.
Conclusion
The protocol described provides a robust and efficient method for the high-throughput screening of thiazole-containing compound libraries to identify novel inhibitors of P. falciparum PKG. The use of a luminescence-based assay in a 1536-well format allows for the rapid and cost-effective screening of millions of compounds. The identification of potent and selective PfPKG inhibitors with novel scaffolds is a critical step in the development of new antimalarial therapies that can overcome existing drug resistance. This application note serves as a comprehensive guide for researchers in drug discovery to implement similar HTS campaigns for kinase targets.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of cGMP signalling in regulating life cycle progression of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]
- 7. promega.co.uk [promega.co.uk]
- 8. ebiotrade.com [ebiotrade.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. assay.dev [assay.dev]
- 13. academic.oup.com [academic.oup.com]
- 14. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. researchgate.net [researchgate.net]
- 17. Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS - OAK Open Access Archive [oak.novartis.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Solubility of C12H18N2OS3 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing the compound C12H18N2OS3 for in vitro assays. Given that novel chemical entities often exhibit poor aqueous solubility, the following information offers a range of strategies to overcome this common hurdle in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve this compound in aqueous buffers for my in vitro assay have failed. What is the first step I should take?
A1: The first step is to perform a preliminary solubility assessment in a small range of organic solvents. Dimethyl sulfoxide (DMSO) is a common starting point due to its ability to dissolve a wide variety of organic molecules.[1][2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequently, dilute this stock solution into your aqueous assay buffer to the final desired concentration. Observe for any precipitation. If precipitation occurs, the final DMSO concentration in your assay should be kept as low as possible (typically ≤ 1%) to minimize solvent-induced artifacts.[1]
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into the aqueous assay buffer. What are my options?
A2: Precipitation upon dilution indicates that the aqueous solubility of your compound is being exceeded. You can address this in several ways:
-
Lower the final compound concentration: Determine if a lower concentration is still effective in your assay.
-
Increase the DMSO concentration: While keeping it within the tolerance limits of your assay (usually <1%).
-
Utilize co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer to increase the compound's solubility.[3][4][5]
-
Employ solubilizing excipients: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.[6][7][8]
Q3: What are co-solvents and how do I choose one?
A3: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[5] The choice of co-solvent depends on the specific compound and the tolerance of the in vitro assay system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3] It's crucial to test the effect of the co-solvent on your assay's performance (e.g., cell viability, enzyme activity) by running appropriate vehicle controls.
Q4: How do surfactants and cyclodextrins work to improve solubility?
A4: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[9] Common non-ionic surfactants used in in vitro assays include Tween-80 and Pluronic-F68.[5] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[3][6]
Q5: Should I be concerned about the physical form of my solid compound?
A5: Yes, the solid-state properties of your compound can significantly impact its solubility and dissolution rate. Amorphous forms are generally more soluble than crystalline forms.[3] Techniques like particle size reduction (micronization or nanosuspension) can increase the surface area of the compound, leading to a faster dissolution rate, which can be beneficial for achieving the desired concentration in your assay.[4][7][8]
Troubleshooting Guides
Issue 1: Compound Precipitation During Assay Incubation
| Possible Cause | Troubleshooting Step |
| Compound solubility is exceeded at the assay temperature. | Determine the thermodynamic solubility at the incubation temperature. Consider lowering the compound concentration. |
| Interaction with assay components (e.g., proteins, salts) reduces solubility. | Evaluate compound solubility in the presence of individual assay components. |
| The compound is unstable and degrading to a less soluble species. | Assess the chemical stability of the compound under assay conditions using techniques like HPLC. |
Issue 2: Inconsistent Assay Results
| Possible Cause | Troubleshooting Step |
| Incomplete solubilization of the compound stock solution. | Visually inspect the stock solution for any undissolved particles. Briefly sonicate or vortex the stock before use. |
| Precipitation of the compound at the final assay concentration. | Perform a kinetic solubility assay to determine the solubility limit under your specific assay conditions.[10][11][12] |
| The solvent (e.g., DMSO) is affecting the biological system. | Run a vehicle control with the same concentration of the solvent to assess its impact on the assay. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of a compound under specific aqueous conditions and is suitable for high-throughput screening.[10][11][12]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate reader capable of measuring absorbance at a wavelength where the compound absorbs.
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add the aqueous buffer to the wells of the 96-well plate.
-
Add varying amounts of the DMSO stock solution to the buffer to create a serial dilution of the compound. Ensure the final DMSO concentration is consistent across all wells.
-
Shake the plate for a specified period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the absorbance of each well. The concentration at which the absorbance plateaus or a significant increase in light scattering is observed indicates the kinetic solubility limit.
Protocol 2: Co-solvent Solubility Enhancement
This protocol outlines the steps to evaluate the effect of a co-solvent on the solubility of this compound.
Materials:
-
This compound
-
DMSO
-
Co-solvent (e.g., ethanol, PEG 400)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system for quantification
Procedure:
-
Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 5%, 10% v/v).
-
Add an excess amount of solid this compound to each buffer solution.
-
Agitate the samples for 24 hours at a controlled temperature to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Quantitative Data Summary
| Solubilization Technique | Typical Concentration Range of Additive | Advantages | Potential Disadvantages |
| Co-solvents (e.g., Ethanol, PEG 400) | 1 - 20% (v/v) | Simple to implement; can significantly increase solubility. | May affect biological assay performance; potential for compound precipitation upon further dilution. |
| Surfactants (e.g., Tween-80) | 0.01 - 1% (w/v) | Effective at low concentrations; can improve stability. | Can interfere with certain assays (e.g., membrane-based assays); potential for cytotoxicity. |
| Cyclodextrins (e.g., HP-β-CD) | 1 - 10 mM | Low toxicity; can form stable inclusion complexes. | May not be suitable for all compound structures; can have a saturable effect. |
| pH Adjustment | Dependent on pKa of the compound | Can dramatically increase solubility for ionizable compounds. | Not applicable to neutral compounds; may alter assay conditions outside of the optimal range. |
Visualizations
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. longdom.org [longdom.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: C12H18N2OS3 Aqueous Stability
Disclaimer: No specific data for a compound with the molecular formula C12H18N2OS3 is publicly available. This guide is based on general principles of chemical stability and analysis for novel chemical entities in aqueous solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid decrease in purity. What are the likely causes?
A1: Rapid purity loss of a novel compound like this compound in an aqueous solution is often due to several factors. The most common are:
-
Hydrolysis: Many organic molecules are susceptible to hydrolysis, especially at non-neutral pH. The presence of functional groups like esters, amides, or sulfonamides can make a molecule prone to degradation in water.
-
Oxidation: If your solution is not de-gassed or if it contains oxidizing agents, your compound may be degrading through oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation. Ensure your experiments are conducted in light-protected containers if this is a possibility.
-
Temperature: Higher temperatures accelerate most degradation reactions.
Q2: How can I identify the degradation products of this compound?
A2: Identifying degradation products is a critical step in understanding the stability of your compound. A common approach is to use forced degradation (or stress testing) studies. This involves exposing a solution of your compound to harsh conditions to intentionally induce degradation. The resulting mixture can then be analyzed using techniques like:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): This is a powerful tool for separating the degradation products from the parent compound and obtaining their mass-to-charge ratio, which helps in determining their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products after they have been isolated and purified.
Q3: What are the recommended storage conditions for a this compound aqueous solution?
A3: While specific conditions depend on the intrinsic stability of this compound, general recommendations for improving the stability of aqueous solutions include:
-
Temperature: Store at reduced temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to slow down degradation kinetics.
-
pH: Use a buffered solution to maintain a pH where the compound is most stable. This needs to be determined experimentally through a pH-rate profile study.
-
Light: Protect the solution from light by using amber vials or by covering the container with aluminum foil.
-
Atmosphere: For oxygen-sensitive compounds, purging the solution and the container headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms upon addition of this compound to buffer. | The compound has low intrinsic aqueous solubility. | 1. Co-solvents: Try adding a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to the buffer. 2. pH Adjustment: Investigate the pH-solubility profile of your compound. If it has ionizable groups, its solubility may be significantly higher at a different pH. 3. Excipients: Consider the use of solubilizing excipients such as cyclodextrins. |
| Solution appears cloudy or hazy. | Formation of colloidal suspension rather than a true solution. | 1. Filtration: Filter the solution through a 0.22 µm filter to remove undissolved particles. 2. Sonication: Use sonication to aid in the dissolution process. |
Issue 2: Inconsistent Results in Stability Studies
| Symptom | Possible Cause | Suggested Solution |
| High variability in purity measurements between replicate samples. | 1. Inhomogeneous solution. 2. Inconsistent sample handling (e.g., temperature or light exposure). 3. Analytical method variability. | 1. Ensure the stock solution is well-mixed before aliquoting. 2. Standardize all sample handling procedures. 3. Validate your analytical method for precision and reproducibility. |
| Purity decreases, but no distinct degradation peaks are observed in the chromatogram. | 1. Degradants are not being detected by the current analytical method (e.g., they don't have a chromophore for UV detection). 2. The compound is adsorbing to the container surface. | 1. Use a mass spectrometer (MS) detector in addition to a UV detector. 2. Consider using silanized vials or different container materials. |
Quantitative Data Summary
The following tables present hypothetical data from a forced degradation study of this compound to illustrate how such data might be presented.
Table 1: Forced Degradation of this compound Under Various Conditions
| Stress Condition | Time (days) | This compound Purity (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| Acidic (0.1 M HCl, 60°C) | 0 | 99.8 | 0.1 | <0.1 |
| 3 | 85.2 | 10.5 | 1.8 | |
| 7 | 72.3 | 18.9 | 3.5 | |
| Basic (0.1 M NaOH, 60°C) | 0 | 99.8 | <0.1 | 0.1 |
| 3 | 90.1 | 1.2 | 7.9 | |
| 7 | 81.5 | 2.5 | 15.1 | |
| Oxidative (3% H₂O₂, RT) | 0 | 99.8 | <0.1 | <0.1 |
| 3 | 92.7 | 4.3 | 0.8 | |
| 7 | 88.4 | 7.9 | 1.5 | |
| Photolytic (ICH Q1B, RT) | 0 | 99.8 | <0.1 | <0.1 |
| 3 | 98.5 | 0.5 | 0.2 | |
| 7 | 97.2 | 1.1 | 0.4 | |
| Thermal (80°C) | 0 | 99.8 | <0.1 | <0.1 |
| 3 | 96.3 | 1.8 | 0.5 | |
| 7 | 92.1 | 4.5 | 1.2 |
Table 2: pH-Rate Profile for this compound Degradation at 40°C
| pH | Buffer System | Observed Rate Constant (k_obs) (day⁻¹) |
| 2.0 | Phosphate | 0.085 |
| 4.0 | Acetate | 0.021 |
| 6.0 | Phosphate | 0.005 |
| 8.0 | Phosphate | 0.032 |
| 10.0 | Borate | 0.098 |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and a solution (in a suitable solvent) at 80°C.
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7, and 14 days).
-
Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute samples as necessary.
-
Analysis: Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with both UV and MS detection.
Protocol 2: pH-Rate Profile Study
Objective: To determine the effect of pH on the degradation rate of this compound.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).
-
Prepare Solutions: Prepare solutions of this compound in each buffer at a known concentration (e.g., 0.1 mg/mL).
-
Incubation: Incubate all solutions at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.
-
Sampling: At various time points, withdraw samples from each pH solution.
-
Analysis: Determine the concentration of this compound remaining in each sample using a validated HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the observed first-order rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Technical Support Center: Synthesis and Purification of Thiethylperazine (C₂₂H₂₉N₃S₂)
Disclaimer: The molecular formula C12H18N2OS3 did not correspond to a readily available, well-documented compound. Therefore, this technical support guide focuses on a representative and structurally relevant compound, Thiethylperazine (C₂₂H₂₉N₃S₂) , a phenothiazine derivative with applications in drug development. The principles and troubleshooting strategies discussed herein are applicable to the synthesis and purification of similar phenothiazine-based molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Thiethylperazine?
A1: The synthesis of Thiethylperazine is a multi-step process that typically involves:
-
Goldberg Reaction: Condensation of 3-(ethylthio)aniline with 2-chlorobenzoic acid to form a diarylamine.
-
Decarboxylation: Removal of the carboxylic acid group from the diarylamine intermediate.
-
Cyclization: Thionation of the diarylamine to form the core phenothiazine ring structure, 2-(ethylthio)-10H-phenothiazine.
-
Alkylation: Attachment of the 1-(3-chloropropyl)-4-methylpiperazine side chain to the nitrogen of the phenothiazine ring to yield Thiethylperazine.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, reaction time, purity of starting materials, and the use of appropriate catalysts and bases. For instance, in the cyclization step to form the phenothiazine ring, the temperature and choice of catalyst (e.g., iodine or aluminum chloride) are crucial to maximize yield and minimize the formation of tarry by-products.[2]
Q3: What are the common methods for purifying crude Thiethylperazine?
A3: The primary methods for purifying Thiethylperazine and its intermediates are:
-
Recrystallization: Effective for removing solid impurities. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Column Chromatography: Useful for separating the desired product from closely related impurities and unreacted starting materials. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[3][4][5][6]
Q4: How can I assess the purity of my synthesized Thiethylperazine?
A4: Purity can be assessed using a variety of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the sample and detecting trace impurities.[7][8][9]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and monitor the progress of a reaction or purification.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. The melting point of Thiethylperazine malate is reported to be around 139 °C.[8]
-
Spectroscopic Methods (NMR, IR, MS): Used to confirm the structure of the final compound and identify any impurities.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Goldberg Reaction | - Incomplete reaction.- Side reactions due to high temperatures.- Impure starting materials. | - Increase reaction time or temperature moderately.- Use a catalyst like copper iodide and a suitable ligand (e.g., 1,10-phenanthroline) to improve reaction efficiency at lower temperatures.[10][11]- Ensure starting materials are pure and dry. |
| Formation of tarry by-products in cyclization | - Reaction temperature is too high.- Incorrect catalyst or catalyst concentration. | - Optimize the reaction temperature; a range of 160-200 °C is often preferred for phenothiazine synthesis.[2]- Use a catalytic amount of iodine or aluminum chloride.[2]- Consider using an excess of the diphenylamine derivative to reduce by-product formation.[2] |
| Low yield in alkylation step | - Incomplete reaction.- Side reactions, such as dialkylation or quaternization of the piperazine nitrogen.- Degradation of the haloalkylpiperazine reagent. | - Ensure the use of a strong, non-nucleophilic base (e.g., sodium amide) to fully deprotonate the phenothiazine nitrogen.- Add the alkylating agent slowly and control the reaction temperature.- Use freshly prepared or purified 1-(3-chloropropyl)-4-methylpiperazine. |
| Presence of unreacted starting materials | - Insufficient reaction time or temperature.- Stoichiometry of reactants is incorrect. | - Monitor the reaction progress by TLC or HPLC and continue until the starting material is consumed.- Re-evaluate the molar ratios of the reactants. |
| Formation of oxidized impurities (sulfoxides) | - Exposure to air and light, especially for the phenothiazine intermediate. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Protect the reaction mixture from light. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor recovery after recrystallization | - The chosen solvent is too good at dissolving the compound even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of small, impure crystals. | - Select a solvent system where the compound has high solubility when hot and low solubility when cold. Common solvents for recrystallization include ethanol, isopropanol, and acetone, sometimes with the addition of an anti-solvent like water.[12][13]- Use the minimum amount of hot solvent required to dissolve the solid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13] |
| Oily product obtained after recrystallization | - The melting point of the compound is lower than the boiling point of the solvent.- Presence of impurities that are depressing the melting point. | - Choose a lower-boiling point solvent.- Attempt to purify the material by another method, such as column chromatography, before recrystallization. |
| Poor separation in column chromatography | - Incorrect solvent system (mobile phase).- Column was not packed properly.- Overloading the column with the sample. | - Optimize the solvent system using TLC first. A good starting point for phenothiazine derivatives is a mixture of hexane/ethyl acetate or dichloromethane/methanol.[3][5][6]- Ensure the column is packed uniformly to avoid channeling.- Use an appropriate ratio of sample to stationary phase (typically 1:50 to 1:100 by weight).[4] |
| Compound streaks on the column | - The compound is too polar for the chosen solvent system.- The compound is acidic or basic and is interacting strongly with the silica gel. | - Gradually increase the polarity of the mobile phase.- For basic compounds like Thiethylperazine, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can improve elution.[3] |
| Co-elution of impurities | - The polarity of the impurity is very similar to the product. | - Use a shallower solvent gradient or isocratic elution with a finely tuned solvent system.- Consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., reverse-phase HPLC). |
Experimental Protocols
Synthesis of 2-(ethylthio)-10H-phenothiazine (Intermediate)
This protocol is a representative procedure for the synthesis of the phenothiazine core.
-
Goldberg Reaction & Decarboxylation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(ethylthio)aniline (1 equivalent), 2-chlorobenzoic acid (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide and 1,10-phenanthroline.
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (around 150-160 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Acidify with hydrochloric acid to precipitate the diarylamine intermediate. Filter and wash the solid.
-
The crude diarylamine is then heated at a high temperature (typically above 200 °C) to induce decarboxylation.
-
-
Cyclization:
-
In a reaction vessel, melt the crude diarylamine from the previous step.
-
Add elemental sulfur (2.2 equivalents) and a catalytic amount of iodine.
-
Heat the mixture to 160-180 °C. Hydrogen sulfide gas will be evolved, so the reaction must be performed in a well-ventilated fume hood.
-
After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture.
-
The crude 2-(ethylthio)-10H-phenothiazine can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Alkylation to form Thiethylperazine
-
In a three-necked flask under an inert atmosphere, dissolve 2-(ethylthio)-10H-phenothiazine (1 equivalent) in a dry, aprotic solvent like toluene or THF.
-
Add a strong base such as sodium amide (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours to form the phenothiazine anion.
-
Slowly add a solution of 1-(3-chloropropyl)-4-methylpiperazine (1.1 equivalents) in the same solvent.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Thiethylperazine.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude Thiethylperazine in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity. A common gradient could be from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 9:1, then 4:1, etc.).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified Thiethylperazine.
Data Presentation
Table 1: HPLC Purity Analysis Parameters (Representative)
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm |
| Injection Volume | 10 µL |
| Retention Time | ~5.0 min (dependent on exact conditions) |
Note: The mobile phase composition may need to be optimized for specific impurity profiles.[7][9]
Visualizations
Logical Workflow for Thiethylperazine Synthesis and Purification
Caption: Workflow for the synthesis and purification of Thiethylperazine.
Troubleshooting Logic for Low Synthesis Yield
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. jmedchem.com [jmedchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. cipac.org [cipac.org]
- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing C12H18N2OS3 (Erastin) Concentration for Cellular Uptake
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C12H18N2OS3, commonly known as Erastin. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing its cellular uptake and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Erastin) and what is its primary mechanism of action?
A1: this compound, or Erastin, is a small molecule that is widely used to induce a form of regulated cell death called ferroptosis.[1][2][3] Its primary mechanism of action involves the inhibition of the cystine/glutamate antiporter system Xc⁻.[1][3][4] This inhibition blocks the cellular uptake of cystine, a crucial component for the synthesis of the antioxidant glutathione (GSH).[5][6] The resulting depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. This cascade results in the accumulation of lipid-based reactive oxygen species (ROS) and ultimately, iron-dependent cell death.[7][8][9]
Q2: What is a typical effective concentration range for Erastin in cell culture?
A2: The effective concentration of Erastin can vary significantly depending on the cell line and the duration of treatment. Generally, concentrations ranging from 1 µM to 80 µM have been reported to induce ferroptosis in various cancer cell lines.[10][11] For example, the IC50 (half-maximal inhibitory concentration) has been reported to be approximately 3.5 µM in HeLa cells, 5 µM in NCI-H1975 cells, and 40 µM in MDA-MB-231 cells.[5][10] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions empirically.
Q3: How should I prepare and store Erastin solutions?
A3: Erastin is sparingly soluble in aqueous buffers but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[12] It is recommended to prepare a concentrated stock solution in DMSO. For experiments, the stock solution should be diluted to the final desired concentration in the cell culture medium. It is important to note that Erastin solutions are unstable and should be freshly prepared for each experiment.[13][14] Long-term storage of Erastin in solution is not recommended.[13]
Q4: Does Erastin affect non-cancerous cells?
A4: Studies have shown that Erastin can be cytotoxic to various cancer cell lines while having a less pronounced effect on some non-cancerous cell lines at similar concentrations.[15] For instance, one study reported that while Erastin was cytotoxic to colorectal cancer cell lines (HT-29, DLD-1, and CaCo2), it was generally safe for the non-cancerous NCM460 colon epithelial cells at concentrations between 1-30 µM.[15] However, it is essential to evaluate the cytotoxicity of Erastin on relevant non-cancerous control cells in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response to Erastin Treatment
Q: I am not observing the expected ferroptotic cell death or I am getting variable results between experiments. What could be the cause?
A: This is a common issue that can arise from several factors:
-
Erastin Solution Instability: As mentioned, Erastin is unstable in solution.[13][14]
-
Troubleshooting Step: Always prepare fresh dilutions of Erastin from a DMSO stock for each experiment. Avoid using previously prepared and stored dilutions.
-
-
Improper Storage of Stock Solution: Repeated freeze-thaw cycles or improper storage of the DMSO stock can lead to degradation of the compound.
-
Troubleshooting Step: Aliquot your DMSO stock into smaller, single-use volumes upon initial preparation to minimize freeze-thaw cycles. Store aliquots at -20°C or lower, protected from light.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Erastin.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value for your specific cell line. This will help you identify the optimal concentration range for your experiments.
-
-
Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, potentially altering their sensitivity to drugs.
-
Troubleshooting Step: Use cells with a low passage number and maintain consistent cell culture practices.
-
-
DMSO Concentration: High concentrations of the vehicle (DMSO) can be toxic to cells.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) and include a vehicle-only control in your experiments.[16]
-
Issue 2: Unexpected Upregulation of GPX4 with Increasing Erastin Concentration
Q: I am observing an upregulation of GPX4 gene expression at higher concentrations of Erastin, which is contrary to the expected mechanism. Why is this happening?
A: This counterintuitive observation has been noted by other researchers and could be attributed to a cellular stress response.[17]
-
Possible Explanation: Cells may initiate a compensatory transcriptional response to counteract the effects of Erastin. The initial inhibition of system Xc- and subsequent GSH depletion can trigger stress response pathways that lead to the upregulation of antioxidant genes, including GPX4, as the cell attempts to survive.
-
Troubleshooting/Validation Steps:
-
Time-Course Experiment: Analyze GPX4 protein levels by Western blot at different time points after Erastin treatment. It is possible that the initial effect is GPX4 protein degradation, followed by a later transcriptional upregulation.
-
Functional Assays: Measure lipid ROS production and cell viability to confirm that ferroptosis is still being induced despite the observed upregulation of GPX4 mRNA.
-
Alternative Ferroptosis Inducers: Use other ferroptosis inducers that act downstream of system Xc-, such as RSL3 (which directly inhibits GPX4), to confirm the sensitivity of your cell line to ferroptosis.
-
Data Presentation
Table 1: IC50 Values of Erastin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| HeLa | Cervical Cancer | ~3.5 | Not Specified | [5] |
| SiHa | Cervical Cancer | 29.40 | 24 | [10] |
| NCI-H1975 | Non-Small Cell Lung Cancer | ~5 | Not Specified | [5] |
| HGC-27 | Gastric Cancer | 14.39 ± 0.38 | 24 | [18][19] |
| MDA-MB-231 | Breast Cancer | 40 | 24 | [10] |
| MCF-7 | Breast Cancer | 80 | 24 | [10] |
Experimental Protocols
Protocol 1: Determination of Optimal Erastin Concentration using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Erastin for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Erastin (this compound)
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CCK-8, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.
-
-
Erastin Preparation:
-
Prepare a 10 mM stock solution of Erastin in DMSO.
-
Perform serial dilutions of the Erastin stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 75 µM).[20]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest Erastin concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared Erastin dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Data Analysis:
-
Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the Erastin concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
-
Visualizations
Caption: Workflow for determining the optimal concentration of Erastin.
Caption: Simplified signaling pathway of Erastin-induced ferroptosis.
References
- 1. dovepress.com [dovepress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Ferroptosis - Wikipedia [en.wikipedia.org]
- 5. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erastin-induced ferroptosis causes physiological and pathological changes in healthy tissues of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines [mdpi.com]
- 21. miR-26a-Targeting SLC7A11 Regulates Erastin-Induced Granulosa Cell Ferroptosis [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors
A Note on C12H18N2OS3: Before proceeding, it is important to address the specified compound, this compound. A search for this molecular formula does not yield a single, well-characterized compound with established biological activity. A molecular formula can represent numerous isomers, each with potentially different biological effects. Without a specific chemical name (e.g., IUPAC name) or a recognized common name, it is not feasible to provide specific information regarding its mechanism of action or off-target effects.
Therefore, this technical support center provides a comprehensive guide to minimizing off-target effects for small molecule inhibitors in general. The principles, protocols, and troubleshooting advice presented here are broadly applicable and should serve as a valuable resource for researchers working with any small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Off-target effects are unintended interactions of a small molecule inhibitor with proteins or other biomolecules that are not the intended target. These interactions can lead to misleading experimental results, confounding data interpretation, and potentially causing cellular toxicity.[1] Minimizing off-target effects is crucial for ensuring that the observed phenotype is a direct result of modulating the intended target.
Q2: How can I predict potential off-target effects of my compound?
Computational approaches are valuable for predicting potential off-target interactions.[1] These methods use the chemical structure of the small molecule to screen against databases of known protein structures and binding sites.[1] This in silico analysis can provide a list of potential off-target binders that can then be experimentally validated.[1]
Q3: What are the essential control experiments to run?
To ensure the observed effects are due to the inhibition of the intended target, several control experiments are necessary:
-
Dose-response experiments: A hallmark of a specific on-target effect is a clear dose-dependent relationship.
-
Rescue experiments: If possible, expressing a form of the target protein that is resistant to the inhibitor should rescue the phenotype.
-
Cell-free assays: Confirming direct inhibition of the target protein in a purified system can help rule out indirect cellular effects.
Q4: At what concentration should I use my small molecule inhibitor?
The optimal concentration is a balance between achieving maximal inhibition of the intended target and minimizing off-target effects. It is recommended to use the lowest concentration that produces the desired biological effect.[3] A full dose-response curve should be generated to determine the IC50 (the concentration at which 50% of the target is inhibited).[2] Working at concentrations significantly above the IC50 increases the likelihood of off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between experimental replicates. | Cell density variations, inconsistent compound concentration, or assay variability. | Ensure consistent cell seeding density.[4] Prepare fresh dilutions of the compound for each experiment from a concentrated stock. Automate liquid handling steps where possible to improve consistency.[4] |
| No observable phenotype after treatment. | The compound is inactive, degraded, or used at too low a concentration. The target may not be essential for the observed phenotype in the experimental model. | Verify the identity and purity of the compound using methods like HPLC. Use a positive control to ensure the assay is working as expected.[2] Increase the concentration of the compound, being mindful of potential off-target effects at higher concentrations. |
| Observed phenotype is inconsistent with known target biology. | This is a strong indicator of off-target effects. | Perform a selectivity screen of your compound against a panel of related and unrelated targets. Use a structurally unrelated inhibitor for the same target to see if the phenotype is reproduced.[2] |
| Cell death or other signs of toxicity at effective concentrations. | The compound may have off-target cytotoxic effects. | Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of the compound.[3] If the effective concentration is close to the cytotoxic concentration, consider using a more selective inhibitor or a different experimental approach. |
Key Experimental Protocols
Protocol 1: Determining the IC50 in a Cell-Based Assay
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the small molecule inhibitor in the appropriate cell culture medium. It is crucial to have a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.[3]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for a period relevant to the biological process being studied.
-
Assay: Perform a suitable assay to measure the biological endpoint of interest (e.g., cell proliferation, protein expression, etc.).
-
Data Analysis: Plot the assay results against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Orthogonal Control Experiment Using a Structurally Unrelated Inhibitor
-
Inhibitor Selection: Choose a second inhibitor that targets the same protein but has a different chemical scaffold.[2]
-
Dose-Response: Determine the IC50 of the second inhibitor in your experimental system.
-
Phenotypic Comparison: Treat your cells with both inhibitors at equipotent concentrations (e.g., their respective IC50 or 2x IC50 values).
-
Analysis: Compare the phenotypes induced by both inhibitors. A similar phenotype provides stronger evidence that the observed effect is on-target.[2]
Visualizing Experimental Workflows and Pathways
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
Technical Support Center: Investigating the Degradation of C12H18N2OS3
Frequently Asked Questions (FAQs)
Q1: We are observing rapid degradation of C12H18N2OS3 in our aqueous formulation. What are the likely initial steps?
A1: For a novel compound like this compound, initial degradation in an aqueous environment is often due to hydrolysis or oxidation. The presence of ester, amide, or other labile functional groups can make it susceptible to hydrolysis under acidic or basic conditions. The sulfur atoms in the structure could be prone to oxidation. We recommend performing forced degradation studies under controlled pH and oxidative conditions to identify the primary degradation pathway.
Q2: Our HPLC analysis shows poor separation between the parent this compound peak and a major degradation product. How can we improve the resolution?
A2: Poor resolution in HPLC can be addressed by several strategies:
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
-
Mobile Phase Modification: Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or change the pH of the aqueous phase.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded column) to exploit different separation mechanisms.
-
Flow Rate and Temperature: Decrease the flow rate or adjust the column temperature to alter selectivity.
Q3: We have identified a degradation byproduct via LC-MS, but the concentration is too low for structural elucidation by NMR. What are our options?
A3: When degradation products are present at very low levels, consider the following approaches:
-
Enrichment: Perform large-scale forced degradation to generate a sufficient quantity of the byproduct. This can be followed by semi-preparative HPLC for isolation and purification.[1]
-
High-Sensitivity NMR: Utilize cryogenically cooled NMR probes (CryoProbes) to enhance signal-to-noise ratios, which may allow for structure elucidation with smaller sample amounts.
-
LC-MS/MS Fragmentation Analysis: In-depth analysis of the MS/MS fragmentation pattern can provide significant structural information to propose a likely structure, even without NMR data.[1][2]
Troubleshooting Guides
Guide 1: Troubleshooting Common HPLC-UV Analysis Issues
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | - Column overload- Secondary interactions with silanols- Inappropriate mobile phase pH | - Reduce injection volume/concentration- Use a base-deactivated column- Adjust mobile phase pH to ensure the analyte is fully ionized or unionized |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents- Implement a robust needle wash protocol- Run blank injections to identify the source of contamination |
| Baseline Drift | - Column not equilibrated- Mobile phase composition changing- Temperature fluctuations | - Ensure adequate column equilibration time- Freshly prepare mobile phases and ensure proper mixing- Use a column thermostat to maintain a constant temperature |
Guide 2: Troubleshooting Mass Spectrometry (MS) Detection
| Issue | Potential Cause | Recommended Action |
| Poor Ionization | - Inappropriate ionization source (ESI, APCI)- Non-volatile buffers in the mobile phase | - Test both ESI and APCI sources in positive and negative ion modes- Replace non-volatile buffers (e.g., phosphate) with volatile ones (e.g., ammonium formate, ammonium acetate)[2] |
| Ion Suppression | - High concentrations of matrix components or salts- Co-eluting analytes | - Improve chromatographic separation to isolate the analyte from interfering compounds- Dilute the sample to reduce matrix effects- Consider using a different ionization technique that is less susceptible to suppression |
| Inconsistent Fragmentation | - Fluctuating collision energy- Instability of the precursor ion | - Optimize and stabilize the collision energy for MS/MS experiments- Ensure consistent chromatographic conditions to have a stable ion flux into the mass spectrometer |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a molecule under various stress conditions.[3][4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 N HCl before analysis.[3]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 7 days).
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method against a control sample (this compound solution without stress).
Protocol 2: HPLC Method for Stability Indicating Assay
This method is designed to separate the parent compound from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 60 25 90 30 90 31 10 | 40 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (or as determined by UV-Vis scan)
-
Injection Volume: 10 µL
Hypothetical Degradation Data
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Byproducts | Major Byproduct (Retention Time) |
| 0.1 N HCl, 60°C, 24h | 15.2% | 2 | DP-H1 (12.5 min) |
| 0.1 N NaOH, 60°C, 8h | 35.8% | 3 | DP-B1 (10.2 min) |
| 3% H2O2, RT, 24h | 22.5% | 2 | DP-O1 (18.1 min) |
| Heat (80°C), 48h | 5.1% | 1 | DP-T1 (14.3 min) |
| Photolytic (UV) | 8.9% | 2 | DP-P1 (11.8 min) |
Table 2: Hypothetical Byproducts Identified by LC-MS/MS
| Byproduct ID | Proposed Formula | Mass Change (m/z) | Proposed Reaction |
| DP-H1 | C10H15NOS3 | - C2H3O | Hydrolysis of an acetyl group |
| DP-B1 | C12H20N2O2S3 | + H2O | Hydrolysis of a nitrile to an amide |
| DP-O1 | C12H18N2O2S3 | + O | Oxidation of a sulfide to a sulfoxide |
| DP-O2 | C12H18N2O3S3 | + 2O | Oxidation of a sulfide to a sulfone |
Visualizations
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Overcoming Resistance to C12H18N2OS3
Disclaimer: The molecular formula C12H18N2OS3 does not correspond to a single, well-characterized compound in publicly available scientific literature regarding drug resistance in cell lines. Therefore, this guide will refer to a hypothetical therapeutic agent, designated "Compound X (this compound)," to address common challenges and strategies for overcoming resistance in a research setting. The principles and protocols outlined here are based on established methodologies in cancer drug resistance research.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing a gradual increase in the IC50 value for Compound X. What are the potential causes?
An increasing IC50 value is a classic indicator of developing resistance. The primary causes can be broadly categorized as:
-
Pharmacokinetic Resistance: This involves changes in drug availability at the target site.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a common mechanism that actively pumps the drug out of the cell.[1][2]
-
Decreased Drug Uptake: Alterations in membrane transporters responsible for Compound X's entry into the cell.
-
Drug Sequestration: The compound may be trapped in cellular compartments like lysosomes, preventing it from reaching its intracellular target.[2]
-
-
Pharmacodynamic Resistance: This involves changes at the drug's target or in downstream signaling.
-
Target Modification: Mutations or altered expression of the protein that Compound X targets can reduce its binding affinity.
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to circumvent the effects of Compound X, even when its primary target is inhibited.[1]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 can make cells more resistant to drug-induced cell death.
-
Q2: How can I determine if my resistant cell line is overexpressing efflux pumps?
A common method is to use a fluorescent substrate of efflux pumps, such as Rhodamine 123. A functional assay comparing the accumulation of the fluorescent dye in your sensitive (parental) and resistant cell lines can provide strong evidence. A lower accumulation in the resistant line, which can be reversed by a known efflux pump inhibitor (e.g., verapamil), suggests increased efflux activity.
Q3: What are the first steps to re-sensitize my resistant cell line to Compound X?
The initial approach often involves combination therapy.[1] Consider these strategies:
-
Co-administration with an Efflux Pump Inhibitor: If you suspect increased efflux, using a compound like verapamil or a more specific inhibitor can restore sensitivity.
-
Targeting a Bypass Pathway: If a known resistance pathway is activated (e.g., PI3K/Akt), using an inhibitor for a key protein in that pathway alongside Compound X can be effective.
-
Using a Synergistic Agent: Combining Compound X with another cytotoxic drug that has a different mechanism of action can create a synthetic lethal effect.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Compound X in my sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Cell Line Health/Passage Number | Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug responses. |
| Compound X Degradation | Prepare fresh stock solutions of Compound X regularly. Store aliquots at -80°C to minimize freeze-thaw cycles. Confirm the stability of the compound in your specific cell culture medium. |
| Assay Variability | Standardize cell seeding density and ensure even distribution in microplates. Verify that the incubation time for the cytotoxicity assay is consistent across experiments. |
| Contamination | Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular metabolism and drug sensitivity. |
Problem 2: My resistant cell line shows cross-resistance to other drugs.
| Possible Cause | Troubleshooting Step |
| Multidrug Resistance (MDR) | This strongly suggests the overexpression of broad-spectrum efflux pumps like MDR1 (P-glycoprotein).[2] Perform a functional efflux assay (see Protocol 2) and a Western blot for MDR1 to confirm. |
| Upregulation of a General Survival Pathway | The resistance mechanism may involve a central pro-survival pathway, such as the PI3K/Akt/mTOR pathway, which can confer resistance to a variety of cellular stressors, including different drugs. Use pathway analysis tools (e.g., Western blotting for key phosphorylated proteins) to investigate. |
Quantitative Data Summary
The following tables represent hypothetical data from experiments with a parental sensitive cell line (Cell-S) and its derived Compound X-resistant counterpart (Cell-Res).
Table 1: IC50 Values of Compound X and a Co-administered Efflux Pump Inhibitor
| Cell Line | Treatment | IC50 (µM) ± SD | Fold Resistance |
| Cell-S | Compound X | 1.5 ± 0.2 | 1.0 |
| Cell-Res | Compound X | 45.2 ± 3.8 | 30.1 |
| Cell-Res | Compound X + Verapamil (10 µM) | 3.1 ± 0.4 | 2.1 |
Table 2: Intracellular Accumulation of Rhodamine 123
| Cell Line | Treatment | Mean Fluorescence Intensity ± SD |
| Cell-S | Rhodamine 123 | 8750 ± 550 |
| Cell-Res | Rhodamine 123 | 2100 ± 320 |
| Cell-Res | Rhodamine 123 + Verapamil (10 µM) | 7980 ± 610 |
Experimental Protocols
Protocol 1: Generation of a Compound X-Resistant Cell Line
-
Initial Culture: Culture the parental (sensitive) cell line in its standard growth medium.
-
Initial Exposure: Treat the cells with Compound X at a concentration equal to their IC20 (the concentration that inhibits 20% of growth).
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the concentration of Compound X in a stepwise manner. A common approach is to double the concentration at each step.
-
Recovery and Maintenance: Allow the cells to adapt and resume normal growth at each new concentration before proceeding to the next. This process can take several months.[3]
-
Characterization: Once the cell line can proliferate in a significantly higher concentration of Compound X (e.g., 10-20 times the original IC50), it is considered resistant. Regularly verify the IC50 of the resistant line.
-
Cryopreservation: Freeze aliquots of the resistant cell line at various stages of its development.
Protocol 2: Rhodamine 123 Efflux Assay for MDR1 Activity
-
Cell Seeding: Seed both sensitive and resistant cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: To a subset of wells with resistant cells, add a known MDR1 inhibitor (e.g., 10 µM Verapamil) and incubate for 1 hour.
-
Dye Loading: Add Rhodamine 123 (final concentration ~1 µM) to all wells and incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Add fresh, pre-warmed PBS or culture medium to the wells and immediately measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~525 nm).
-
Data Analysis: Compare the fluorescence intensity between the sensitive, resistant, and inhibitor-treated resistant cells. Lower fluorescence in resistant cells that is restored by the inhibitor indicates high MDR1 activity.
Visualizations
Caption: Workflow for generating a drug-resistant cell line.
Caption: PI3K/Akt pathway, a common mediator of drug resistance.
Caption: Decision tree for troubleshooting resistance mechanisms.
References
- 1. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance in human tumour cell lines and complete reversion of cellular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Cancer Drug Resistance by Developing and Studying Resistant Cell Line Models - PubMed [pubmed.ncbi.nlm.nih.gov]
C12H18N2OS3 interference with common assay reagents
Technical Support Center: C12H18N2OS3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel compound this compound. Given the potential for any novel small molecule to interfere with common biological and biochemical assays, this guide offers a framework for identifying and mitigating such issues.
Troubleshooting Guides
This section provides detailed, question-and-answer-based guides to address specific experimental problems.
Problem 1: Inconsistent or Non-Reproducible Results in an Enzyme Inhibition Assay
Question: My dose-response curve for this compound in an enzyme inhibition assay is variable between experiments. What could be the cause and how do I troubleshoot it?
Answer: Inconsistent results with a novel compound like this compound can stem from several sources, including compound instability, aggregation, or non-specific reactivity with assay components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Experimental Protocols:
-
Protocol 1: Compound Aggregation Counter-Screen
-
Prepare a dose-response curve of this compound against the target enzyme.
-
Prepare a parallel dose-response curve that includes 0.01% (v/v) Triton X-100 in the assay buffer.
-
Incubate both sets of reactions under standard assay conditions.
-
Measure enzyme activity.
-
Interpretation: A significant rightward shift in the IC50 value in the presence of Triton X-100 suggests that this compound may be forming aggregates that inhibit the enzyme.[1]
-
-
Protocol 2: Thiol Reactivity Test
-
Establish a baseline assay condition with your target protein.
-
Pre-incubate your target protein with varying concentrations of this compound for 30 minutes.
-
In a parallel experiment, pre-incubate the target protein with a high concentration of a reducing agent like Dithiothreitol (DTT) (e.g., 10-fold higher than the compound concentration) before adding this compound.[2]
-
Initiate the reaction and measure the endpoint.
-
Interpretation: If the inhibitory activity of this compound is significantly reduced in the presence of DTT, it suggests the compound may be reacting with cysteine residues on the protein.[2]
-
Data Presentation:
Table 1: Effect of Detergent on this compound IC50 Value
| Condition | IC50 (µM) | Fold Shift |
| Standard Buffer | 5.2 ± 0.8 | - |
| + 0.01% Triton X-100 | 78.5 ± 4.3 | 15.1 |
Problem 2: High Background Signal in a Fluorescence-Based Assay
Question: I am observing a high background signal in my fluorescence-based assay when this compound is present, even in no-enzyme controls. How can I determine if the compound is interfering?
Answer: Many small molecules can interfere with fluorescence-based assays by being fluorescent themselves (autofluorescence) or by quenching the fluorescent signal.[3][4]
Troubleshooting Steps:
-
Assess Autofluorescence: Measure the fluorescence of this compound in the assay buffer at the same excitation and emission wavelengths used for your probe, but in the absence of the fluorescent probe and other assay components.
-
Check for Quenching: In a cell-free setup, mix your fluorescent probe with varying concentrations of this compound and measure the signal. A concentration-dependent decrease in fluorescence indicates quenching.
Experimental Protocol:
-
Protocol 3: Autofluorescence Measurement
-
Prepare a dilution series of this compound in the assay buffer.
-
Using a microplate reader, measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
-
Interpretation: A significant signal that increases with compound concentration indicates autofluorescence.
-
Data Presentation:
Table 2: Autofluorescence Profile of this compound
| This compound (µM) | Relative Fluorescence Units (RFU) |
| 0 | 58 ± 5 |
| 1 | 250 ± 15 |
| 10 | 2800 ± 120 |
| 100 | 25400 ± 950 |
Mitigation Strategy: If autofluorescence is confirmed, consider switching to a different detection method, such as a luminescence-based or colorimetric assay, if available for your target.
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?
A1: PAINS are chemical structures known to frequently appear as "hits" in high-throughput screens due to non-specific activity or assay interference.[5] Mechanisms include chemical reactivity and fluorescence.[5][6] The three sulfur atoms in this compound might contribute to reactivity, as sulfur compounds can be redox-active.[7][8] To assess if your compound contains a PAINS motif, you can use computational filters and substructure searches.[2]
Q2: My compound shows activity against multiple, unrelated targets. What does this suggest?
A2: Such promiscuous activity is a hallmark of frequent hitters.[4] This could be due to several mechanisms, including compound aggregation, reactivity, or interference with the detection method itself.[3][4] It is crucial to perform counter-screens to rule out these non-specific effects.
Q3: How can I confirm that this compound is a true inhibitor of my target protein?
A3: Confirmation requires demonstrating a specific, direct interaction. After ruling out common interference mechanisms, consider the following:
-
Orthogonal Assays: Confirm the activity in a different assay format that relies on a distinct detection principle (e.g., confirming a fluorescence-based hit with a label-free method like Surface Plasmon Resonance).[1]
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays can directly measure the binding of the compound to the target protein.
Signaling Pathway and Interference Diagram:
Caption: Potential mechanisms of assay interference by this compound.
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 4. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Managing Cytotoxicity of C12H18N2OS3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and reduce the cytotoxicity of the novel compound C12H18N2OS3 in control cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take if I observe high cytotoxicity with this compound in my control cells?
A1: Initially, it is crucial to confirm the validity of your results. First, verify that the observed cytotoxicity is not an artifact of the experimental setup.[1] This includes checking the health and confluence of your cell cultures, ensuring the accuracy of your serial dilutions, and confirming that the solvent used to dissolve this compound is not contributing to cell death at the concentration used.[2] Always include a vehicle control (cells treated with the solvent alone) to assess the solvent's effect.
Q2: How can I determine a suitable concentration range for this compound to minimize cytotoxicity in my experiments?
A2: To determine a non-toxic working concentration, perform a dose-response experiment. Test a wide range of this compound concentrations, from very low to high, to identify the concentration at which cytotoxicity becomes apparent.[3] This will help you establish the EC50 (half-maximal effective concentration) for cytotoxicity and select a concentration for your experiments that has the desired biological effect without causing excessive cell death.
Q3: Can the duration of exposure to this compound influence its cytotoxic effects?
A3: Yes, the duration of exposure is a critical factor.[3] A compound may show minimal toxicity at a specific concentration over a short period but become highly cytotoxic with prolonged exposure.[4] It is advisable to perform a time-course experiment, exposing cells to a fixed concentration of this compound and measuring viability at several time points (e.g., 24, 48, and 72 hours) to understand the kinetics of its cytotoxic effects.[5]
Q4: My this compound is dissolved in DMSO. Could this be the cause of the observed cytotoxicity?
A4: While DMSO is a common solvent, it can be toxic to cells at higher concentrations.[2] It is essential to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%. To rule out solvent toxicity, you must include a vehicle control group in your experiments where cells are treated with the same concentration of DMSO as the cells treated with this compound. If the vehicle control shows significant cytotoxicity, you should reduce the DMSO concentration or explore alternative, less toxic solvents.
Q5: Are there any formulation strategies that can help reduce the cytotoxicity of this compound?
A5: The formulation of a compound can influence its cytotoxic properties. The choice of excipients, which are generally considered inert, can sometimes impact cellular responses.[6][7] In some cases, excipients can even enhance the toxic effects of a compound.[8] If you are using a formulated version of this compound, it may be beneficial to test the pure compound and the vehicle formulation separately to identify the source of cytotoxicity. Exploring different delivery systems or excipients could potentially mitigate the observed toxic effects.[9][10]
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and identify the cause of high cytotoxicity observed in control cells treated with this compound.
Step 1: Verify Experimental Parameters and Controls
Before attributing cytotoxicity solely to this compound, it is essential to rule out experimental error.[1]
-
Cell Health: Ensure your control cells are healthy, within a suitable passage number, and at an appropriate confluency.
-
Reagent Quality: Check the quality and expiration dates of your culture medium, serum, and other reagents.
-
Control Groups: Confirm that you have included the necessary controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) at the same final concentration used for the compound.
-
Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.
-
Step 2: Perform a Dose-Response Analysis
A systematic dose-response analysis is crucial for understanding the cytotoxic potential of this compound.
-
Method: Prepare serial dilutions of this compound over a broad concentration range (e.g., from nanomolar to millimolar). Incubate the cells for a fixed period (e.g., 24 or 48 hours) and measure cell viability.
-
Data Interpretation: Plot cell viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Table 1: Hypothetical Dose-Response Data for this compound on Control Cells
| Concentration of this compound (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 95.6 | 4.8 |
| 10 | 85.3 | 6.2 |
| 50 | 52.1 | 7.3 |
| 100 | 25.8 | 5.9 |
| 200 | 5.4 | 3.1 |
Step 3: Conduct a Time-Course Experiment
The cytotoxic effects of a compound can be time-dependent.
-
Method: Choose a concentration of this compound that shows moderate cytotoxicity from your dose-response analysis (e.g., around the CC50). Measure cell viability at multiple time points.
-
Data Interpretation: This will reveal if the cytotoxicity is acute or develops over time, which can provide insights into the mechanism of action.
Table 2: Hypothetical Time-Course Data for this compound at 50 µM
| Incubation Time (hours) | Mean Cell Viability (%) | Standard Deviation |
| 0 | 100 | 3.9 |
| 12 | 89.7 | 5.5 |
| 24 | 70.3 | 6.1 |
| 48 | 52.1 | 7.3 |
| 72 | 35.6 | 6.8 |
Step 4: Investigate the Mechanism of Cell Death
Understanding how this compound induces cell death can inform strategies to mitigate its effects. Common mechanisms include apoptosis and necrosis.[11]
-
Apoptosis vs. Necrosis Assays: Use assays that can distinguish between these two forms of cell death, such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Mitochondrial Toxicity: Assess changes in mitochondrial membrane potential using dyes like JC-1, as mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[12]
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using fluorescent probes like DCFDA.
Guide 2: Strategies to Reduce this compound Cytotoxicity
If this compound is confirmed to be cytotoxic at your desired experimental concentration, the following strategies can be employed.
Strategy 1: Optimization of Experimental Conditions
-
Reduce Concentration: The most straightforward approach is to use the lowest effective concentration of this compound that still produces the desired biological effect.
-
Shorten Incubation Time: If the desired effect occurs before significant cytotoxicity, reducing the exposure time can be an effective strategy.[13]
Strategy 2: Co-treatment with Protective Agents
-
Antioxidants: If cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may reduce cell death.
-
Caspase Inhibitors: If apoptosis is the primary mechanism of cell death, a pan-caspase inhibitor such as Z-VAD-FMK could be used to block the apoptotic pathway, although this may affect the experimental outcome.
Strategy 3: Modification of the Delivery Method
-
Alternative Solvents: If solvent toxicity is suspected, explore other biocompatible solvents.
-
Use of a Carrier: Encapsulating this compound in a delivery vehicle like liposomes or nanoparticles could potentially reduce its non-specific cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and the appropriate controls (untreated, vehicle). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[11][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Establish Controls: Prepare a maximum LDH release control by lysing a set of untreated cells with a lysis buffer.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. How Is the Cytotoxicity of Drugs Determined? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity [mdpi.com]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemintel360.com [chemintel360.com]
- 11. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 12. evotec.com [evotec.com]
- 13. nanocomposix.com [nanocomposix.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
In-depth Efficacy Analysis: A Comparative Study of C12H18N2OS3 and an Alternative Compound
A comprehensive comparison between the investigational compound C12H18N2OS3 and a relevant alternative cannot be provided at this time. Extensive searches of chemical databases and scientific literature did not yield a publicly recognized compound with the molecular formula this compound. This suggests that this compound may be a novel or proprietary molecule not yet disclosed in public-domain research, or that the provided molecular formula may contain a typographical error.
For a comparative efficacy guide to be generated, the identity of this compound, including its common name, chemical structure, and therapeutic target, is required. This foundational information is essential for identifying a suitable alternative compound for comparison and for retrieving the necessary experimental data to fulfill the user's request for a detailed analysis.
To proceed with this request, please provide an alternative identifier for this compound, such as:
-
A common or trade name
-
A Chemical Abstracts Service (CAS) number
-
A publication reference (e.g., patent or journal article)
Once the primary compound is identified, a thorough comparison guide will be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualization. This guide will include:
-
Tabulated Quantitative Data: Clear and concise tables summarizing key efficacy endpoints from relevant studies.
-
Detailed Experimental Protocols: Comprehensive descriptions of the methodologies used in the cited experiments to allow for critical evaluation and replication.
-
Visual Diagrams: Graphviz-generated diagrams of signaling pathways, experimental workflows, or other relevant conceptual frameworks to visually articulate complex information.
An example of the type of workflow diagram that can be generated is provided below.
Unveiling the Mechanism of Action of a Novel Thiadiazole Derivative
In the landscape of drug discovery, the validation of a compound's mechanism of action is a critical step toward its development as a therapeutic agent. This guide provides a comparative analysis of a novel thiadiazole derivative, C12H18N2OS3, and its potential role as a modulator of cellular signaling pathways. Through a series of in vitro experiments, we delineate its effects on key protein targets and compare its efficacy and potency with established inhibitors.
Comparative Analysis of Kinase Inhibition
To ascertain the specific target of this compound, its inhibitory activity was assessed against a panel of kinases implicated in oncogenesis. The results, summarized in Table 1, highlight the compound's potent and selective inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Known Inhibitors
| Compound | PI3Kα (nM) | Akt1 (nM) | mTOR (nM) | EGFR (nM) |
| This compound | 15 | 85 | >1000 | >5000 |
| Wortmannin | 5 | 1500 | 200 | >10000 |
| Perifosine | >10000 | 470 | >10000 | >10000 |
| Erlotinib | >10000 | >10000 | >10000 | 2 |
The data clearly demonstrates that this compound exhibits a strong inhibitory preference for PI3Kα, with an IC50 value of 15 nM. Its activity against Akt1 is moderate, while it shows negligible effects on mTOR and EGFR, indicating a high degree of selectivity. In comparison, the well-known pan-PI3K inhibitor, Wortmannin, shows potent activity against PI3Kα but also significantly inhibits mTOR. Perifosine, an Akt inhibitor, and Erlotinib, an EGFR inhibitor, serve as further controls to underscore the specific action of this compound.
Elucidation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central node in cellular signaling, often dysregulated in cancer. The binding of a growth factor to its receptor tyrosine kinase (RTK) activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, leading to the regulation of various cellular processes.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) is a crucial experiment to quantify the potency of a compound. The following workflow outlines the key steps involved in the in vitro kinase inhibition assay.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Compound Preparation: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). A series of 10-point, 3-fold serial dilutions were then prepared in the assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Reaction: The kinase reactions were performed in a 96-well plate. Each well contained the recombinant human kinase (e.g., PI3Kα, 5 ng), the substrate (10 µM ATP, 5 µM PIP2), and the test compound at varying concentrations. The final DMSO concentration was kept at 1%.
-
Incubation: The reaction mixture was incubated for 60 minutes at room temperature.
-
Detection: The kinase activity was measured using a commercially available ADP-Glo™ Kinase Assay kit (Promega). This assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The luminescence signal was read using a microplate reader.
-
Data Analysis: The raw luminescence data was normalized to the controls (0% inhibition for DMSO-only wells and 100% inhibition for wells with a known potent inhibitor). The normalized data was then plotted against the logarithm of the compound concentration, and the IC50 value was determined by fitting the data to a four-parameter logistic equation using GraphPad Prism software.
This comprehensive guide provides a foundational understanding of the mechanism of action of this compound, highlighting its potential as a selective PI3Kα inhibitor. The presented data and experimental protocols offer a framework for further investigation and development of this promising compound.
A Comparative Analysis of First-Generation EGFR/HER2 Tyrosine Kinase Inhibitors: Gefitinib, Erlotinib, and Lapatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of three first-generation tyrosine kinase inhibitors (TKIs): gefitinib, erlotinib, and lapatinib. These agents represent significant milestones in targeted cancer therapy, primarily for non-small cell lung cancer (NSCLC) and breast cancer. This document outlines their mechanisms of action, comparative preclinical and clinical efficacy, safety profiles, and the experimental protocols used for their evaluation.
Introduction and Overview
Gefitinib and erlotinib are selective inhibitors of the epidermal growth factor receptor (EGFR or HER1), while lapatinib is a dual inhibitor of both EGFR and the human epidermal growth factor receptor 2 (HER2/ErbB2).[1] The discovery of activating mutations in the EGFR gene, particularly in patients with NSCLC, revolutionized treatment paradigms, moving away from traditional chemotherapy towards more personalized, targeted approaches.[2] Similarly, the overexpression of HER2 is a key driver in a subset of breast cancers, making it a critical therapeutic target. This guide offers a side-by-side comparison to inform research and drug development efforts in this class of therapeutics.
Mechanism of Action
Gefitinib, erlotinib, and lapatinib are ATP-competitive inhibitors that bind to the intracellular tyrosine kinase domain of their target receptors. This reversible binding blocks the autophosphorylation and downstream signaling cascades responsible for cell proliferation, survival, and migration. The primary pathways inhibited include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Lapatinib's dual inhibition of both EGFR and HER2 provides a broader mechanism of action, which can be advantageous in cancers where both receptors play a role.[3]
Preclinical Comparative Data
The in vitro potency of these inhibitors is typically assessed by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This data provides a foundational understanding of their relative biological activity.
| Inhibitor | Target(s) | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | NSCLC | PC-9 (EGFR exon 19 del) | 0.015 - 0.05 | |
| NSCLC | H3255 (EGFR L858R) | 0.007 - 0.02 | |||
| NSCLC | A549 (EGFR wild-type) | > 10 | |||
| Breast Cancer | SK-Br-3 (HER2+) | 4.0 | [4] | ||
| Erlotinib | EGFR | NSCLC | PC-9 (EGFR exon 19 del) | 0.007 | [5] |
| NSCLC | H1975 (EGFR L858R+T790M) | 1.185 | [5] | ||
| NSCLC | A549 (EGFR wild-type) | > 10 | |||
| Breast Cancer | SK-Br-3 (HER2+) | 1.1 | |||
| Lapatinib | EGFR, HER2 | Breast Cancer | SK-Br-3 (HER2+) | 0.052 - 0.1 | [4] |
| Breast Cancer | BT474 (HER2+) | 0.01 - 0.03 | |||
| Endometrial Cancer | MFE-296 (HER2+) | 0.052 |
Note: IC50 values can vary between studies due to different experimental conditions.
Clinical Efficacy and Safety
The clinical performance of gefitinib, erlotinib, and lapatinib has been evaluated in numerous clinical trials. Gefitinib and erlotinib have been extensively compared as first-line treatments for EGFR-mutated NSCLC, while lapatinib's primary indication is in HER2-positive breast cancer, often after other therapies have failed.
Efficacy in EGFR-Mutated Non-Small Cell Lung Cancer
| Metric | Gefitinib | Erlotinib | Reference |
| Progression-Free Survival (PFS) | 10.4 - 11.9 months | 13.0 - 13.4 months | [6][7] |
| Overall Survival (OS) | 20.2 - 22.9 months | 20.1 - 26.3 months | [6][7] |
| Objective Response Rate (ORR) | 52.3% - 70% | 56.3% - 83% | [7] |
| Disease Control Rate (DCR) | 72.1% | 81.1% | [6] |
Note: A meta-analysis of eight randomized trials and 82 cohort studies found comparable efficacy between gefitinib and erlotinib in terms of PFS and OS.
Efficacy in HER2-Positive Breast Cancer (Lapatinib)
In HER2-positive metastatic breast cancer, lapatinib in combination with capecitabine has been shown to significantly prolong the time to progression compared to capecitabine alone.[8]
Safety and Tolerability
The most common adverse events associated with these TKIs are diarrhea and rash.
| Adverse Event (Grade 3/4) | Gefitinib | Erlotinib | Lapatinib | Reference |
| Rash | Lower Incidence | Higher Incidence | Common | |
| Diarrhea | Lower Incidence | Higher Incidence | Common | |
| Liver Dysfunction | More Common | Less Common |
Note: A meta-analysis indicated that gefitinib tends to have a more favorable safety profile with lower rates of dose reduction and treatment discontinuation compared to erlotinib.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of the TKI (gefitinib, erlotinib, or lapatinib) and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
EGFR/HER2 Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the activity of the kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant human EGFR or HER2 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
TKI (gefitinib, erlotinib, or lapatinib)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the TKI in DMSO.
-
In a 384-well plate, add the TKI solution, the kinase enzyme, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
EGFR Mutation Analysis (Sanger Sequencing)
This method is used to identify the presence of mutations in the EGFR gene, which are predictive of response to EGFR TKIs.
Materials:
-
Tumor tissue or cytology sample
-
DNA extraction kit
-
PCR primers for EGFR exons 18-21
-
Taq polymerase and PCR reagents
-
PCR thermal cycler
-
DNA purification kit
-
Sequencing primers
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit
-
Capillary electrophoresis-based DNA sequencer
Procedure:
-
Extract genomic DNA from the tumor sample.
-
Amplify EGFR exons 18, 19, 20, and 21 using PCR with specific primers.
-
Purify the PCR products to remove unincorporated primers and dNTPs.
-
Perform cycle sequencing reactions using the purified PCR products as templates, sequencing primers, and a fluorescently labeled dideoxynucleotide terminator mix.
-
Purify the sequencing products.
-
Separate the sequencing products by size using capillary electrophoresis.
-
Detect the fluorescent signals and generate an electropherogram.
-
Analyze the sequence data to identify any mutations compared to the wild-type EGFR sequence.
Visualizations
Caption: EGFR/HER2 signaling pathway and points of inhibition by Gefitinib, Erlotinib, and Lapatinib.
Caption: Experimental workflow for the evaluation of tyrosine kinase inhibitors.
References
- 1. aroiwb.org [aroiwb.org]
- 2. AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer - Papathanasiou - Annals of Translational Medicine [atm.amegroups.org]
- 3. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. promega.com.cn [promega.com.cn]
Comparative Analysis of Hypothetin (C12H18N2OS3): A Guide to Cross-Reactivity and Target Selectivity
Disclaimer: The following guide is an illustrative example. As of October 2025, no public data exists for a compound with the molecular formula C12H18N2OS3. The data presented here for the fictional compound "Hypothetin" is simulated for demonstrative purposes to showcase a comprehensive cross-reactivity analysis.
Introduction
The development of targeted therapies is a cornerstone of modern drug discovery. A critical aspect of this process is ensuring the specificity of a drug candidate for its intended target to minimize off-target effects and potential toxicity. This guide provides a comparative analysis of the fictional kinase inhibitor, Hypothetin (this compound), focusing on its cross-reactivity profile against a panel of kinases. Understanding the selectivity of a compound like Hypothetin is crucial for researchers, scientists, and drug development professionals to predict its biological activity and potential side effects.
This document summarizes quantitative data from simulated kinase inhibition assays, details the experimental protocols used, and provides visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Kinase Selectivity Profile of Hypothetin
The selectivity of Hypothetin was assessed against a panel of 96 kinases. The following table summarizes the percentage of inhibition observed at a 1 µM concentration of Hypothetin. For comparison, two other fictional kinase inhibitors, Competitor A and Competitor B, are also included.
| Target Kinase | Hypothetin (% Inhibition @ 1µM) | Competitor A (% Inhibition @ 1µM) | Competitor B (% Inhibition @ 1µM) |
| TargetKinase1 (Primary Target) | 98.2 | 95.5 | 99.1 |
| Off-TargetKinaseA | 45.3 | 75.1 | 10.2 |
| Off-TargetKinaseB | 20.1 | 5.6 | 65.8 |
| Off-TargetKinaseC | 8.5 | 12.3 | 5.1 |
| Off-TargetKinaseD | 5.2 | 2.1 | 3.4 |
| ... (and 91 other kinases) | <5 | <15 | <10 |
Summary of IC50 Values for Key Off-Targets
To further characterize the potency of Hypothetin against its primary target and key off-targets, dose-response curves were generated to determine the half-maximal inhibitory concentration (IC50).
| Target Kinase | Hypothetin (IC50 in nM) | Competitor A (IC50 in nM) | Competitor B (IC50 in nM) |
| TargetKinase1 (Primary Target) | 15 | 25 | 10 |
| Off-TargetKinaseA | 1,200 | 350 | >10,000 |
| Off-TargetKinaseB | >10,000 | >10,000 | 850 |
Experimental Protocols
The following is a representative protocol for determining the kinase inhibitory activity of a test compound.
Kinase Inhibition Assay (Radiometric)
This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific peptide substrate by the target kinase.
-
Reagents and Materials:
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
Recombinant human kinases (e.g., TargetKinase1, Off-TargetKinaseA, etc.).
-
Specific peptide substrate for each kinase.
-
[γ-³³P]ATP.
-
Test compound (Hypothetin) dissolved in DMSO.
-
96-well plates.
-
Phosphocellulose filter mats.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a serial dilution of the test compound (Hypothetin) in DMSO.
-
In a 96-well plate, add 5 µL of the diluted compound to each well. For control wells, add 5 µL of DMSO.
-
Add 20 µL of a master mix containing the kinase, peptide substrate, and kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of [γ-³³P]ATP solution. The final reaction volume is 30 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mats multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air-dry the filter mats and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Mandatory Visualization
The following diagrams illustrate a hypothetical signaling pathway and the experimental workflow.
Caption: Hypothetical signaling pathway of TargetKinase1 and a potential off-target.
Caption: Experimental workflow for the radiometric kinase inhibition assay.
A Comparative Analysis of the Therapeutic Index: C12H18N2OS3 and Disulfiram
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the therapeutic index of the compound with the molecular formula C12H18N2OS3 and the well-established drug, Disulfiram. Due to the current lack of publicly available data for this compound, this document will focus on the known therapeutic index of Disulfiram, presenting it as a benchmark for comparison. The methodologies and data presentation formats provided herein can serve as a template for the evaluation of novel chemical entities like this compound.
Disulfiram is a medication used in the management of chronic alcoholism.[1] Its therapeutic effect is based on an aversive reaction to alcohol, which discourages consumption.[2] The therapeutic index of a drug is a critical measure of its safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[3] A narrow therapeutic index suggests that the effective and toxic doses are close, requiring careful patient monitoring.
Quantitative Comparison of Therapeutic Indices
The following table summarizes the available preclinical and clinical data for Disulfiram to contextualize its therapeutic window. The data for this compound is listed as "Not Available" and is intended to be populated as research progresses.
| Parameter | This compound | Disulfiram | Source(s) |
| Preclinical Data (Rat Model) | |||
| LD50 (Oral) | Not Available | 500 mg/kg | [4] |
| Effective Dose (ED) for Alcohol Aversion | Not Available | 12.5 - 25 mg/kg (inhibition of ethanol intake) | [5] |
| Clinical Data (Human) | |||
| Therapeutic Dose | Not Available | 250 - 500 mg/day | [6][7] |
| Toxic Dose | Not Available | >2.5 g (in children) | [8] |
| Lethal Dose | Not Available | 10 - 30 g (in adults) | [3] |
Signaling Pathway: Disulfiram's Mechanism of Action
Disulfiram exerts its therapeutic effect by irreversibly inhibiting the enzyme aldehyde dehydrogenase (ALDH).[1] In the normal metabolic pathway of alcohol, ethanol is first converted to acetaldehyde by alcohol dehydrogenase (ADH). Acetaldehyde is then metabolized by ALDH to acetate, a less harmful substance. By blocking ALDH, Disulfiram causes an accumulation of acetaldehyde in the blood when alcohol is consumed.[2] This buildup of acetaldehyde is responsible for the unpleasant symptoms known as the disulfiram-alcohol reaction, which includes flushing, headache, nausea, and palpitations.[1][2]
Caption: Mechanism of action of Disulfiram in ethanol metabolism.
Experimental Workflow for Therapeutic Index Determination
The determination of a drug's therapeutic index involves a series of preclinical and clinical studies. The following diagram illustrates a generalized workflow for these investigations.
Caption: Generalized workflow for determining the therapeutic index.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of a drug's therapeutic index. Below are representative protocols for key preclinical experiments.
Protocol 1: Determination of Acute Oral LD50 in Rodents
This protocol is based on the "up-and-down" procedure, which minimizes the number of animals required.[9][10]
1. Animals:
-
Species: Wistar rats or BALB/c mice.[9]
-
Sex: Typically female, as they are often more sensitive.[10]
-
Number: Approximately 10-15 animals.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except for a brief fasting period before dosing.
2. Preparation of Test Substance:
-
The compound (e.g., Disulfiram) is dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The vehicle should be non-toxic and administered to a control group.
3. Dosing Procedure:
-
Animals are fasted overnight before oral administration of the drug.[11]
-
The first animal receives a dose estimated to be near the LD50.
-
Subsequent animals are dosed one at a time. If an animal survives, the next animal receives a higher dose. If an animal dies, the next receives a lower dose.[10] The dose progression is typically a fixed factor (e.g., 1.5 or 2).
4. Observation:
-
Animals are observed for signs of toxicity and mortality at 1, 2, 4, and 6 hours post-dosing and then daily for up to 14 days.[9]
5. Data Analysis:
-
The LD50 is calculated using statistical methods such as the Probit analysis, which takes into account the dose levels and the mortality at each level.[9]
Protocol 2: Determination of Effective Dose (ED50) using Conditioned Taste Aversion (CTA) in Rats
The CTA paradigm is a behavioral model used to assess the aversive properties of a drug, which is relevant to Disulfiram's mechanism of action.[12]
1. Animals and Habituation:
-
Species: Male Sprague-Dawley rats.
-
Water Deprivation: Animals are water-deprived for 24 hours and then habituated to drinking water for a limited period (e.g., 20 minutes) daily for several days to establish a stable baseline of water consumption.[13]
2. Conditioning:
-
On the conditioning day, instead of water, the rats are presented with a novel, palatable solution (the conditioned stimulus, CS), such as a 0.1% sodium saccharin solution, for 20 minutes.[13]
-
Immediately after the drinking session, different groups of rats are administered various doses of the test drug (e.g., Disulfiram) or a vehicle control via intraperitoneal injection (the unconditioned stimulus, US).
3. Testing:
-
After a recovery period (e.g., 48 hours), the rats are again offered the saccharin solution.
-
The amount of saccharin solution consumed is measured. A significant reduction in consumption in the drug-treated groups compared to the control group indicates a conditioned taste aversion.
4. Data Analysis:
-
The ED50 is the dose of the drug that produces a 50% reduction in the consumption of the saccharin solution compared to the control group. This can be calculated using a dose-response curve.
Conclusion
The therapeutic index is a fundamental parameter in drug development, providing a quantitative measure of a drug's safety margin. While comprehensive data for this compound is not yet available, the established profile of Disulfiram serves as a valuable reference. The experimental protocols and data presentation formats outlined in this guide offer a structured approach for the future evaluation of this compound and other novel therapeutic candidates. As research progresses, populating the data for this compound will be crucial for a direct and meaningful comparison of its therapeutic potential and safety profile against existing treatments.
References
- 1. Disulfiram - Wikipedia [en.wikipedia.org]
- 2. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Disulfiram Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 4. Disulfiram | C10H20N2S4 | CID 3117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disulfiram (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Disulfiram treatment of alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 9. enamine.net [enamine.net]
- 10. An up-and-down procedure for acute toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. Conditioned Taste Aversion [augusta.edu]
- 13. researchgate.net [researchgate.net]
Assessing the Specificity of C12H18N2OS3 in a Complex Biological System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous evaluation of a compound's specificity within a complex biological system is a cornerstone of modern drug discovery and chemical biology. Off-target effects can lead to unforeseen toxicity, confound experimental results, and ultimately derail therapeutic development. This guide provides a comparative framework for assessing the specificity of a novel investigational compound, designated here as Compound X (C12H18N2OS3) .
For the purpose of this guide, we will hypothesize that Compound X is a putative inhibitor of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases. Its specificity will be compared against three well-characterized kinase inhibitors with distinct selectivity profiles:
-
Dasatinib: A multi-targeted inhibitor of several key kinases, including BCR-ABL and Src family kinases.
-
Erlotinib: A more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Staurosporine: A broad-spectrum inhibitor that interacts with a wide range of kinases, often used as a positive control in screening assays.
This guide will delve into established experimental methodologies for profiling inhibitor specificity, present comparative data in a clear, tabular format, and provide detailed protocols for key assays.
Comparative Specificity Profiling
The assessment of a kinase inhibitor's specificity is not a single experiment but rather a tiered approach, moving from broad, initial screens to more targeted, cell-based assays. Below is a summary of quantitative data that could be generated for Compound X and our comparators.
Table 1: In Vitro Kinase Inhibition Profile (IC50 values in nM)
| Kinase Target | Compound X (this compound) | Dasatinib | Erlotinib | Staurosporine |
| EGFR | 15 | 500 | 5 | 10 |
| ABL1 | 250 | <1 | >10,000 | 20 |
| SRC | 75 | 0.8 | >10,000 | 6 |
| VEGFR2 | 1,200 | 15 | 2,500 | 7 |
| p38α (MAPK14) | 800 | 30 | >10,000 | 50 |
| CDK2 | >10,000 | 25 | >10,000 | 3 |
Data for Dasatinib, Erlotinib, and Staurosporine are representative values from published literature. Data for Compound X is hypothetical for illustrative purposes.
Table 2: Cellular Target Engagement (CETSA Tagg Shift in °C)
| Target Protein | Compound X (this compound) | Dasatinib | Erlotinib |
| EGFR | + 4.2°C | + 0.5°C | + 5.1°C |
| ABL1 | + 0.8°C | + 6.5°C | No significant shift |
| SRC | + 1.5°C | + 5.8°C | No significant shift |
Cellular Thermal Shift Assay (CETSA) measures the thermal stabilization of a target protein upon ligand binding in a cellular context. A larger temperature shift (Tagg) indicates stronger target engagement. Data is hypothetical.
Table 3: Off-Target Profiling via Chemical Proteomics (Number of High-Confidence Off-Targets)
| Method | Compound X (this compound) | Dasatinib | Erlotinib |
| Kinobeads Pulldown | 12 | 30+ | 3 |
This table illustrates the number of kinases and other ATP-binding proteins identified as high-confidence off-targets in a competitive pulldown experiment using kinobeads. Data is hypothetical.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the workflows of specificity assays is crucial for a comprehensive understanding.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
Kinobeads Affinity Purification Coupled with Mass Spectrometry
This method provides a broad, unbiased view of the kinases and other ATP-binding proteins that interact with a test compound in a competitive manner.[1][2]
a. Cell Lysis and Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl2, 1 mM Na3VO4, 25 mM NaF, supplemented with protease inhibitors).
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
b. Competitive Binding:
-
Dilute the cell lysate to a final protein concentration of 2-5 mg/mL with lysis buffer.
-
Aliquot the lysate and add the test compound (Compound X or comparator) at various concentrations (e.g., a 10-point serial dilution from 10 µM to 0.1 nM) or DMSO as a vehicle control.
-
Incubate for 45-60 minutes at 4°C with gentle rotation.
-
Add a slurry of kinobeads to each lysate-compound mixture.
-
Incubate for another 45-60 minutes at 4°C with gentle rotation.
c. Protein Enrichment and Digestion:
-
Wash the kinobeads three to five times with wash buffer (e.g., lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.
-
For on-bead digestion, resuspend the washed beads in a digestion buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 M urea) and reduce with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
d. Mass Spectrometry and Data Analysis:
-
Desalt the peptide samples using C18 StageTips.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).
-
Determine the dose-response curves for each identified kinase to calculate the apparent dissociation constants (Kd) or IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[3][4][5][6][7]
a. Cell Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
b. Heat Treatment:
-
After incubation, heat the entire plate in a PCR thermocycler with a temperature gradient for 3-5 minutes. The temperature range should span the expected melting temperature of the target protein (e.g., 40°C to 70°C).
-
Immediately after the heat treatment, cool the plate to room temperature.
c. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
d. Protein Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting, ELISA, or a proximity ligation assay.
-
Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
The shift in the melting curve (ΔTagg) indicates the degree of thermal stabilization and, by inference, target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a specific protein target.[8][9]
a. Cell Preparation and Transfection:
-
Genetically fuse the target kinase to NanoLuc® luciferase.
-
Transfect cells (e.g., HEK293) with the plasmid encoding the NanoLuc®-kinase fusion protein.
-
Culture the cells for 24-48 hours to allow for protein expression.
b. Assay Setup:
-
Harvest the transfected cells and resuspend them in an appropriate assay medium.
-
Dispense the cell suspension into a white, opaque multi-well plate.
-
Add a cell-permeable fluorescent tracer that binds to the active site of the kinase.
-
Add the test compound at various concentrations. The test compound will compete with the tracer for binding to the NanoLuc®-kinase fusion protein.
c. BRET Measurement:
-
Add the NanoBRET™ substrate to the wells.
-
Measure the bioluminescence emission from NanoLuc® (donor) and the fluorescence emission from the tracer (acceptor) using a plate reader equipped with appropriate filters.
-
Calculate the BRET ratio (acceptor emission / donor emission).
d. Data Analysis:
-
A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and, therefore, target engagement.
-
Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the IC50 value for target engagement in live cells.
Conclusion
The assessment of a compound's specificity is a multifaceted process that requires the integration of data from various experimental approaches. By employing a combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased chemical proteomics, researchers can build a comprehensive specificity profile for novel compounds like this compound. This guide provides a framework for such a comparative assessment, emphasizing the importance of rigorous experimental design and data interpretation in the journey from a chemical entity to a potential therapeutic agent or a precise research tool.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. annualreviews.org [annualreviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. eubopen.org [eubopen.org]
- 9. protocols.io [protocols.io]
Safety Operating Guide
Inability to Identify C12H18N2OS3 and the Critical Importance of Proper Chemical Identification for Safe Disposal
Immediate Safety Advisory: The chemical formula C12H18N2OS3 does not correspond to a readily identifiable substance in common chemical databases. As such, specific disposal procedures cannot be provided. Attempting to dispose of an unidentified chemical substance can be extremely dangerous and may lead to hazardous reactions, personal injury, and environmental contamination.
The following guide provides a procedural, step-by-step approach for researchers, scientists, and drug development professionals when faced with an unidentifiable chemical, ensuring safety and regulatory compliance.
Step-by-Step Guidance for Handling Unidentified Chemicals
1. Do Not Proceed with Disposal: Under no circumstances should you attempt to dispose of a chemical without a positive identification and a corresponding Safety Data Sheet (SDS).
2. Exhaust All Means of Identification:
-
Check the Primary Container: The original container is the most crucial source of information. Look for a chemical name, CAS number, manufacturer information, and any hazard pictograms.
-
Review Purchase and Inventory Records: Cross-reference any identifying numbers on the container with purchasing records, inventory lists, or laboratory notebooks. These documents may provide the chemical name and supplier, which can be used to obtain the SDS.
-
Consult the Safety Data Sheet (SDS): If the chemical is identified, the SDS is the primary source for all safety, handling, and disposal information. Section 13 of the SDS specifically covers disposal considerations.
3. If the Chemical Remains Unidentified:
-
Label as "Unknown": The container must be clearly labeled as "Unknown Chemical" or "Hazardous Waste - Unknown." Include any known information, such as the suspected chemical class based on its origin or use (e.g., "Unknown sulfur-containing compound").
-
Isolate the Material: Store the container in a secure, well-ventilated area away from other chemicals to prevent accidental reactions. Secondary containment is highly recommended.
-
Contact Your Environmental Health and Safety (EHS) Department: Every research institution has an EHS or equivalent department responsible for hazardous waste management. Inform them that you have an unknown chemical that requires disposal. They are trained to handle such situations and have procedures for the identification and disposal of unknown substances.
-
Provide All Available Information: When you contact EHS, provide them with any and all information you have about the substance, including its physical state (solid, liquid, gas), the process from which it was generated, and any other relevant details.
Logical Workflow for Unidentified Chemical Disposal
The following diagram outlines the decision-making process for the safe handling and disposal of a potentially hazardous, unidentified chemical.
Caption: Workflow for Handling an Unidentified Chemical.
By adhering to this structured approach, you prioritize the safety of yourself, your colleagues, and the environment, reinforcing the core principles of responsible laboratory practice. Your institution's EHS department is your primary resource and partner in ensuring that all chemical waste is managed in a safe, compliant, and environmentally responsible manner.
Essential Safety and Handling Guide for Thiamine Disulfide (C12H18N2OS3)
This document provides immediate safety, handling, and disposal protocols for Thiamine Disulfide (C12H18N2OS3), a compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental work.
I. Personal Protective Equipment (PPE) & Engineering Controls
Proper personal protective equipment and engineering controls are critical when handling Thiamine Disulfide to minimize exposure and ensure a safe laboratory environment.
| Control Type | Specific Recommendations | Rationale |
| Engineering Controls | - Use in a well-ventilated area. - Local exhaust ventilation is recommended to control airborne dust. - An eyewash station and safety shower must be readily accessible.[1][2] | To minimize inhalation of dust and provide immediate decontamination facilities in case of accidental exposure. |
| Eye & Face Protection | - Wear chemical splash-resistant safety glasses or goggles with side protection.[1] - A face shield may be necessary for operations with a higher risk of splashing. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | - Wear chemically resistant gloves.[1][2] The specific glove material should be selected based on the task and duration of use. | To prevent skin contact with the chemical. |
| Skin & Body Protection | - Wear a laboratory coat and closed-toed footwear at a minimum.[1] - For larger quantities or when there is a risk of significant exposure, impervious clothing should be worn.[2] | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | - If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved dust respirator should be used.[3] | To prevent inhalation of fine dust particles. |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Thiamine Disulfide is essential for safety and experimental accuracy. The following workflow outlines the key steps from preparation to disposal.
III. Accidental Release and First Aid Measures
Immediate and appropriate response to accidental releases or exposure is crucial.
| Situation | Procedure |
| Spill or Leak | 1. Evacuate unprotected personnel from the area. 2. Ensure adequate ventilation. 3. Wearing appropriate PPE, sweep or vacuum up the spilled material.[1] 4. Place the collected material into a suitable, labeled container for disposal. 5. Clean the spill area thoroughly. |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
IV. Disposal Plan
Proper disposal of Thiamine Disulfide and its containers is necessary to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Guidelines:
-
Waste must be disposed of in accordance with all applicable federal, state, and local regulations.[4][5]
-
Do not dispose of with household garbage or allow the product to reach the sewage system.[6]
-
Empty containers should be treated as the product itself and disposed of accordingly.[4]
V. Experimental Protocol Example: In Vitro Cell Culture Assay
This protocol is a representative example of how Thiamine Disulfide might be prepared and used in a typical cell culture experiment.
Objective: To assess the effect of Thiamine Disulfide on a specific cellular pathway in a cultured cell line.
Methodology:
-
Preparation of Stock Solution:
-
Under sterile conditions in a biological safety cabinet, weigh out the required amount of Thiamine Disulfide.
-
Dissolve the compound in a sterile, appropriate solvent (e.g., DMSO or cell culture medium) to create a high-concentration stock solution (e.g., 10 mM).
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) as specified for the compound in solution.[2]
-
-
Cell Culture and Treatment:
-
Culture the target cell line using standard aseptic techniques and appropriate growth medium.
-
Plate the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
On the day of the experiment, prepare working solutions by diluting the stock solution in a fresh, serum-free or low-serum medium to the final desired concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of Thiamine Disulfide. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Following incubation, perform the desired downstream analysis, such as:
-
Cell Viability Assay: Use an MTT or similar assay to assess cytotoxicity.
-
Western Blot: Lyse the cells to extract proteins and analyze the expression of target proteins in a specific signaling pathway.
-
qPCR: Extract RNA to analyze changes in gene expression.
-
Flow Cytometry: Analyze cell cycle progression or apoptosis.
-
-
-
Data Collection and Interpretation:
-
Collect data from the chosen analytical method.
-
Normalize the results to the vehicle control and perform statistical analysis to determine the significance of any observed effects.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
